CUDC-427
Description
Smac Mimetic GDC-0917 is an orally available, monovalent mimetic of second mitochondrial-derived activator of caspases (Smac/DIABLO) and inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic GDC-0917 binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains.
GDC-0917 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPBORBOJIXSQ-HARLFGEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446182-94-0 | |
| Record name | GDC-0917 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446182940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0917 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12336 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0917 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWH46ZDG32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CUDC-427 Mechanism of Action in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as GDC-0917, is an orally bioavailable, monovalent small molecule that functions as a second-generation mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO).[1] It is a potent, pan-selective antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: IAP Antagonism
This compound exerts its pro-apoptotic effects by binding to the Smac binding groove within the Baculoviral IAP Repeat (BIR) domains of several key IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] This binding competitively inhibits the anti-apoptotic functions of these proteins, thereby lowering the threshold for apoptosis induction.
Targeting XIAP
XIAP is a potent endogenous inhibitor of caspases, directly binding to and neutralizing the activity of effector caspases-3 and -7, as well as the initiator caspase-9. By binding to the BIR2 and BIR3 domains of XIAP, this compound prevents this interaction, liberating active caspases and allowing the apoptotic cascade to proceed.
Targeting cIAP1 and cIAP2
This compound's interaction with cIAP1 and cIAP2 leads to their rapid auto-ubiquitination and subsequent proteasomal degradation.[2][3] These cIAPs are critical components of the tumor necrosis factor-alpha (TNFα) signaling pathway. Their degradation upon this compound treatment has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), triggering the non-canonical NF-κB pathway.
-
Formation of a Pro-Apoptotic Complex: The loss of cIAP1/2 allows for the formation of a cytosolic pro-apoptotic complex (Complex II), consisting of RIPK1, FADD, and pro-caspase-8, leading to the activation of caspase-8 and initiation of the extrinsic apoptotic pathway.[2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.
| Target IAP | Binding Affinity (Ki) | Reference(s) |
| cIAP1 | < 60 nM | [4] |
| cIAP2 | < 60 nM | [4] |
| XIAP | < 60 nM | [4] |
| ML-IAP | < 60 nM | [4] |
Table 1: Binding Affinities of this compound for IAP Proteins.
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MDA-MB-231 | Breast Cancer | 3.04 µM | [5] |
| WSU-DLCL2 | Lymphoma | 4.26 µM | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound to induce apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CUDC-427: An In-Depth Technical Guide to a Potent SMAC Mimetic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-427, a second-generation, orally available, monovalent Small Molecule IAP (Inhibitor of Apoptosis Proteins) Antagonist, also known as a SMAC mimetic, has emerged as a promising agent in oncology research. By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound targets and inhibits key members of the IAP family, namely XIAP, cIAP1, and cIAP2. This action liberates caspases from IAP-mediated inhibition, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action: Antagonism of Inhibitor of Apoptosis Proteins (IAPs)
This compound functions as a pan-IAP inhibitor, binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2 with high affinity. This binding competitively displaces pro-caspases that are sequestered by IAPs, leading to the activation of the caspase cascade and subsequent apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has a dual effect: it further prevents caspase inhibition and it stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can contribute to an anti-tumor immune response.
Signaling Pathway Diagram
Caption: this compound mechanism of action.
Quantitative Data
Table 1: Biochemical Activity of this compound
| Target | Binding Affinity (Ki) | Assay Method |
| XIAP | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| cIAP1 | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| cIAP2 | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| ML-IAP | < 60 nM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| MDA-MB-231 | Breast Cancer | 3.04[2] | Cell Viability Assay |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26[2] | Cell Viability Assay |
Experimental Protocols
IAP Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of this compound for IAP proteins.
Materials:
-
Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a purification tag (e.g., GST or His).
-
Biotinylated SMAC peptide probe.
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Eu).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound compound.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the IAP protein, biotinylated SMAC probe, and this compound at various concentrations.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Add a pre-mixed solution of Europium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the measurement of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound compound.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line (e.g., MDA-MB-231).
-
Matrigel (or similar basement membrane matrix).
-
This compound compound.
-
Vehicle for this compound administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle) to the respective groups at a specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a defined period or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow.
Conclusion
This compound is a potent and selective SMAC mimetic compound with demonstrated preclinical activity. Its ability to antagonize multiple IAP proteins and induce apoptosis in cancer cells makes it a valuable tool for cancer research and a potential candidate for clinical development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound.
References
CUDC-427: A Technical Overview of its IAP Inhibitor Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as GDC-0917, is a potent, orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It functions as a pan-selective inhibitor of Apoptosis Proteins (IAPs), a family of endogenous regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to tumor survival and drug resistance. By targeting IAPs, this compound aims to restore the natural apoptotic signaling pathways within malignant cells. This technical guide provides an in-depth analysis of the specificity profile of this compound, detailing its binding affinities, cellular activities, and the experimental methodologies used for their determination.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by binding to the Smac binding groove within the Baculoviral IAP Repeat (BIR) domains of various IAP proteins, most notably X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This binding competitively inhibits the interaction of IAPs with caspases, thereby liberating these key executioners of apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation is crucial for the activation of the non-canonical NF-κB pathway and for sensitizing cells to tumor necrosis factor-alpha (TNFα)-induced apoptosis. In TNFα-competent environments, the degradation of cIAPs leads to the formation of a RIPK1-dependent caspase-8-activating complex, triggering extrinsic apoptosis.
Quantitative Specificity Profile
Table 1: Reported Binding Affinities of this compound and a Structurally Similar IAP Inhibitor
| IAP Protein | This compound (GDC-0917) Ki (nM) | GDC-0152 Ki (nM) |
| XIAP | < 60 | 28 |
| cIAP1 | < 60 | 17 |
| cIAP2 | < 60 | 43 |
| ML-IAP | < 60 | 14 |
Note: The Ki values for this compound are reported as a general range. The values for GDC-0152 are provided for comparative context due to its structural similarity and shared pan-selective profile.
Cellular Activity
The in vitro efficacy of this compound has been demonstrated across a range of cancer cell lines. Its activity is often assessed by measuring the reduction in cell viability or the induction of apoptosis.
Table 2: Cellular Activity of this compound in Representative Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.04 |
| WSU-DLCL2 | Lymphoma | 4.26 |
Experimental Protocols
Biochemical Binding Affinity Assays
The binding affinity of this compound to IAP proteins is typically determined using in vitro biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
General Protocol for TR-FRET-based IAP Binding Assay:
-
Reagents:
-
Recombinant human IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) with a tag (e.g., His-tag).
-
A fluorescently labeled Smac-derived peptide probe (e.g., labeled with a fluorescent acceptor like Cy5).
-
A lanthanide-labeled antibody or molecule that binds to the IAP protein tag (e.g., Europium-labeled anti-His antibody, serving as the FRET donor).
-
This compound or other test compounds.
-
Assay buffer.
-
-
Procedure:
-
The tagged IAP protein, the fluorescent Smac peptide, and the lanthanide-labeled binder are combined in a microplate well.
-
This compound is added in a serial dilution to compete with the Smac peptide for binding to the IAP protein.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. Excitation of the donor (Europium) results in energy transfer to the acceptor (Cy5) only when they are in close proximity (i.e., when the Smac peptide is bound to the IAP protein).
-
The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the IC50, which can then be converted to a Ki value.
-
General Protocol for AlphaScreen-based IAP Binding Assay:
-
Reagents:
-
Recombinant IAP protein and a Smac-derived peptide, each with a different tag (e.g., GST-tag and biotin-tag, respectively).
-
AlphaScreen donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-GST antibody-coated).
-
This compound or other test compounds.
-
Assay buffer.
-
-
Procedure:
-
The tagged IAP protein and Smac peptide are incubated with the corresponding donor and acceptor beads.
-
This compound is added in a serial dilution to compete for binding.
-
Upon illumination at 680 nm, the donor beads generate singlet oxygen, which can travel a short distance to activate the acceptor beads, resulting in a chemiluminescent signal if the beads are in close proximity (i.e., the IAP and Smac peptide are bound).
-
The reduction in the AlphaScreen signal with increasing concentrations of this compound is used to determine its inhibitory potency.
-
Cellular Viability Assay
The effect of this compound on cancer cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol for MTT Cell Viability Assay:
-
Cell Plating:
-
Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, a sterile MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are corrected for background and normalized to the vehicle control.
-
The IC50 value, the concentration of this compound that inhibits cell viability by 50%, is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
An In-depth Technical Guide to the Downstream Signaling Pathways of CUDC-427
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-427, also known as GDC-0917, is a potent, orally bioavailable, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It functions as a pan-inhibitor of Apoptosis Proteins (IAPs), targeting key members of this family including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] By antagonizing these proteins, which are frequently overexpressed in cancer cells to suppress apoptosis, this compound reactivates programmed cell death. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the molecular cascades involved.
Mechanism of Action
This compound mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of endogenous Smac/DIABLO, enabling it to bind to the baculoviral IAP repeat (BIR) domains of IAP proteins.[2] This interaction disrupts the inhibitory functions of IAPs, primarily leading to the induction of apoptosis through two interconnected signaling pathways: the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) pathway and the sensitization of tumor cells to Tumor Necrosis Factor-alpha (TNFα)-mediated apoptosis.
Inhibition of IAP Proteins
This compound exhibits potent binding affinity for the BIR domains of cIAP1, cIAP2, and XIAP. This binding prevents XIAP from inhibiting effector caspases (caspase-3, -7) and initiator caspase-9.[3] More significantly, the binding of this compound to cIAP1 and cIAP2, which possess E3 ubiquitin ligase activity, induces a conformational change that promotes their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4][5]
Table 1: Binding Affinity of this compound for IAP Proteins
| IAP Protein | Binding Affinity (Ki) |
| cIAP1 | < 60 nM |
| cIAP2 | < 60 nM |
| XIAP | < 60 nM |
| ML-IAP | < 60 nM |
| Source: Future Therapeutic Directions for Smac-Mimetics - PMC - NIH[1] |
Quantitative Effects on cIAP1 Degradation
The induction of cIAP1 degradation by this compound is a critical event in its mechanism of action. This effect has been quantified in various cell types, demonstrating a potent and concentration-dependent reduction in cIAP1 protein levels.
Table 2: this compound-Mediated cIAP1 Degradation
| Cell Type | Concentration | % Inhibition of cIAP1 |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 0.1 µM | > 80% |
| Source: this compound (GDC-0917) | IAP Inhibitor - MedchemExpress.com[1] |
Core Downstream Signaling Pathways
The degradation of cIAP1 and cIAP2 by this compound initiates a cascade of downstream signaling events, primarily converging on the NF-κB pathway and TNFα-mediated apoptosis.
Activation of the Non-Canonical NF-κB Pathway
Under normal conditions, a complex of TRAF2, TRAF3, and cIAP1/2 targets NF-κB-inducing kinase (NIK) for continuous proteasomal degradation, keeping the non-canonical NF-κB pathway inactive.[6][7] The this compound-induced degradation of cIAP1/2 disrupts this complex, leading to the stabilization and accumulation of NIK.[6][7] Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of target genes, including those involved in inflammation and cell survival.[8]
Sensitization to TNFα-Induced Apoptosis
In many cancer cells, TNFα signaling primarily promotes survival through the canonical NF-κB pathway. However, in the presence of this compound, this signaling is rewired towards apoptosis. The degradation of cIAP1/2 prevents the recruitment of the survival signaling complex to the TNF receptor 1 (TNFR1). This allows for the formation of a pro-apoptotic complex, known as the ripoptosome or Complex II, which consists of RIPK1, FADD, and pro-caspase-8.[5][9] The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, cleaving and activating effector caspases like caspase-3 and -7, which execute apoptosis by cleaving cellular substrates such as PARP.[10]
In Vitro Efficacy and Apoptosis Induction
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a single agent in susceptible cell lines.
Table 3: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.04 |
| WSU-DLCL | Lymphoma | 4.26 |
| Source: Abstract 917: Post-treatment changes in levels of TNF family ligands and XIAP may predict sensitivity to IAP antagonist this compound - ResearchGate[11] |
The induction of apoptosis by this compound is dose-dependent and characterized by the activation of key apoptotic markers.
Table 4: Quantitative Apoptosis Induction by a Smac Mimetic
| Cell Line | Treatment | Concentration | Effect |
| MDA-MB-231 | Compound 5 (Smac Mimetic) | 100-300 nM | Significant apoptosis induction |
| SK-OV-3 | Compound 5 (Smac Mimetic) | 100-300 nM | Significant apoptosis induction |
| Note: Compound 5 is a potent Smac mimetic with a similar mechanism of action to this compound. Source: Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins - NIH[10] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid or methanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15-20 minutes at room temperature.
-
Wash the plates with water to remove the fixative.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker for 15-20 minutes.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for cIAP1 and Cleaved Caspase-3
This protocol is used to detect the degradation of cIAP1 and the activation of caspase-3 in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependence of many cancers on IAP-mediated survival. Its primary downstream effects are the degradation of cIAP1/2, which leads to the activation of the non-canonical NF-κB pathway and, crucially, sensitizes tumor cells to TNFα-induced apoptosis. This dual mechanism of action underscores the potential of this compound as a monotherapy in susceptible cancer types and in combination with other anti-cancer agents. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate signaling pathways modulated by this promising IAP antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interconnections between apoptotic, autophagic and necrotic pathways: implications for cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CUDC-427: A Potent Antagonist of XIAP, cIAP1, and cIAP2 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-427, also known as GDC-0917, is a potent, orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It is designed to antagonize the function of key members of the Inhibitor of Apoptosis (IAP) protein family, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These IAP proteins are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By mimicking the endogenous IAP antagonist Smac, this compound restores apoptotic signaling pathways, making it a promising candidate for cancer treatment. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, target binding affinities, and detailed experimental protocols for its evaluation.
Introduction
The evasion of apoptosis is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, acting as endogenous brakes on programmed cell death. XIAP directly binds to and inhibits caspases-3, -7, and -9, the executioners of apoptosis. cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway, which promotes cell survival. The overexpression of these IAPs in tumor cells confers a survival advantage and resistance to conventional cancer therapies.
This compound is a second-generation, pan-selective IAP antagonist that was designed to mimic the N-terminal tetrapeptide (AVPI) of mature Smac/DIABLO, an endogenous antagonist of IAPs.[1] By binding to the baculoviral IAP repeat (BIR) domains of XIAP, cIAP1, and cIAP2, this compound relieves the inhibition of caspases and induces the degradation of cIAPs, thereby promoting apoptosis in cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that involves both the promotion of apoptosis and the modulation of cell signaling pathways.
2.1. Direct Antagonism of XIAP: this compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from binding to and inhibiting caspases-3, -7, and -9. This releases the brakes on the execution phase of apoptosis, allowing for the proteolytic cascade that leads to cell death.
2.2. Degradation of cIAP1 and cIAP2 and Activation of NF-κB: The binding of this compound to the BIR domains of cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 and cIAP2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway. This pathway is involved in various cellular processes, including inflammation and immunity.
-
Induction of TNFα-dependent Apoptosis: In many cancer cells, the degradation of cIAPs leads to the production of tumor necrosis factor-alpha (TNFα). In the presence of IAP antagonists like this compound, TNFα signaling switches from a pro-survival to a pro-apoptotic response, leading to caspase-8-mediated cell death.
Quantitative Data
This compound is a pan-selective IAP antagonist with high affinity for its target proteins.
| Target Protein | Binding Affinity (Ki) | Reference |
| cIAP1 | < 60 nM | [2] |
| cIAP2 | < 60 nM | [2] |
| XIAP | < 60 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP Binding
This assay is used to determine the binding affinity of this compound to the BIR domains of XIAP, cIAP1, and cIAP2.
Principle: The assay is a competitive binding assay. A biotinylated Smac-derived peptide is incubated with the GST-tagged BIR domain of the IAP protein and a Europium cryptate-labeled anti-GST antibody (donor). Streptavidin-XL665 (acceptor) is also added. When the Smac peptide is bound to the BIR domain, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound competes with the Smac peptide for binding to the BIR domain, leading to a decrease in the FRET signal.
Protocol:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 1 mM DTT.
-
In a 384-well low-volume white plate, add 2 µL of this compound at various concentrations.
-
Add 2 µL of a solution containing the GST-tagged IAP BIR domain (final concentration 5 nM) and the biotinylated Smac peptide (final concentration 10 nM).
-
Add 2 µL of a solution containing the anti-GST Europium cryptate antibody (final concentration 1 nM) and Streptavidin-XL665 (final concentration 20 nM).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
NF-κB Activation Assay (p65 Translocation)
This assay is used to assess the activation of the NF-κB pathway by this compound.
Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm by its inhibitor, IκB. Upon activation of the NF-κB pathway, IκB is degraded, and p65 translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time points.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Clinical Data
A Phase 1, open-label, dose-escalation study of this compound (NCT01226277) was conducted in patients with refractory solid tumors or lymphoma.[3]
| Parameter | Value |
| Number of Patients | 42 |
| Dosing Regimen | Oral, once daily for 14 days, followed by a 7-day rest period (21-day cycle) |
| Dose Escalation | 5 mg to 600 mg |
| Maximum Tolerated Dose (MTD) | Not reached; the maximum planned dose of 600 mg was administered. |
| Common Adverse Events (Grade 1/2) | Fatigue, nausea, vomiting, rash |
| Dose-Limiting Toxicities (DLTs) | Grade 3 fatigue (1 patient at 450 mg) |
| Objective Responses | 2 Complete Responses (CRs) in patients with MALT lymphoma and ovarian cancer |
Conclusion
This compound is a potent, orally bioavailable pan-IAP antagonist that has demonstrated promising preclinical and early clinical activity. Its ability to target multiple IAP proteins and induce apoptosis in cancer cells makes it an attractive therapeutic agent. The data presented in this technical guide provide a comprehensive overview of the mechanism of action, target engagement, and clinical potential of this compound. Further clinical investigation of this compound, both as a single agent and in combination with other anti-cancer therapies, is warranted.
References
Preclinical Profile of CUDC-427: An In-Depth Technical Guide for Oncology Researchers
Executive Summary: CUDC-427 (also known as GDC-0917) is an orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells that play a crucial role in suppressing apoptosis. By mimicking the endogenous Smac protein, this compound binds to and inhibits multiple IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), thereby promoting programmed cell death in malignant cells. This technical guide provides a comprehensive overview of the preclinical data for this compound in oncology, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: Restoring Apoptotic Signaling
This compound exerts its anti-cancer effects by targeting the IAP family of proteins, which are key regulators of apoptosis. IAPs block programmed cell death by directly inhibiting caspases, the executioner enzymes of apoptosis, and by participating in pro-survival signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][2][3]
This compound mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of the endogenous Smac protein, which allows it to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs.[2][4] This binding disrupts the inhibitory interaction between IAPs and caspases, leading to the activation of the apoptotic cascade.
A critical aspect of this compound's mechanism involves the induction of cIAP1 and cIAP2 auto-ubiquitination and subsequent proteasomal degradation.[4][5][6] The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[1] This signaling cascade can result in the production of tumor necrosis factor-alpha (TNFα), which can act in an autocrine or paracrine manner to further promote apoptosis.[1][4]
The dual action of this compound—releasing the brakes on caspase activity by inhibiting XIAP and promoting a pro-apoptotic signaling loop via cIAP degradation and TNFα production—makes it a promising therapeutic agent for various cancers.
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
Binding Affinity
This compound is a pan-IAP antagonist with high affinity for multiple IAP proteins.
| IAP Protein | Ki (nM) |
| cIAP1 | <60 |
| cIAP2 | <60 |
| XIAP | <60 |
| ML-IAP | <60 |
| Table 1: Binding affinities (Ki) of this compound for various IAP proteins.[7] |
Cellular Potency
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with IC50 values typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.04 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26 |
| Neuroblastoma Cell Lines | Neuroblastoma | 20 - 60 |
| Table 2: In vitro cytotoxicity (IC50) of this compound in various cancer cell lines.[8] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the single-agent anti-tumor activity of orally administered this compound.
MDA-MB-231 Breast Cancer Xenograft Model
In a widely studied model, this compound exhibited dose-dependent tumor growth inhibition.
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| 0.08 - 16.3 | Dose-dependent |
| Table 3: In vivo efficacy of this compound in an MDA-MB-231 breast cancer xenograft model.[9] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its oral bioavailability.
| Species | Clearance (mL/min/kg) |
| Mouse | 12.0 |
| Rat | 27.0 |
| Dog | 15.3 |
| Monkey | 67.6 |
| Table 4: Pharmacokinetic parameters of this compound in various preclinical species.[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[4][5][12]
Western Blot Analysis for IAP Degradation
This method is used to confirm the mechanism of action of this compound by observing the degradation of cIAP1 and XIAP.
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14]
In Vivo Xenograft Study
This protocol outlines a typical experimental design for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).[9][15][16]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at various dose levels daily for a specified period (e.g., 21 days). The control group receives the vehicle.[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition.[17][18][19]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rsc.org [rsc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. e-century.us [e-century.us]
- 13. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. championsoncology.com [championsoncology.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-427 in Hematological Malignancy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and have emerged as critical targets in oncology. Their overexpression in various cancers, including hematological malignancies, is associated with therapeutic resistance and poor prognosis. CUDC-427 (also known as GDC-0917) is a potent, orally available, monovalent small molecule that mimics the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). By binding to IAPs, particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), this compound relieves their inhibitory effects on caspases, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in hematological malignancy models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound functions as a SMAC mimetic, targeting the BIR (Baculovirus IAP Repeat) domains of IAP proteins. This binding initiates a cascade of events leading to apoptosis. The primary mechanisms include:
-
Antagonism of XIAP: this compound directly binds to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting effector caspases-3, -7, and -9. This releases the brakes on the final executioner phase of apoptosis.
-
Induction of cIAP1/2 Degradation: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.
-
Sensitization to TNFα-induced Apoptosis: The depletion of cIAPs prevents the formation of pro-survival signaling complexes downstream of TNFα receptor activation, shifting the balance towards the formation of a pro-apoptotic complex (Complex II), leading to caspase-8 activation and apoptosis.
-
The interplay of these mechanisms can lead to either direct apoptosis in sensitive cell lines or sensitization of cancer cells to other pro-apoptotic stimuli, such as chemotherapy or death receptor ligands like TNFα.
In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines
The cytotoxic activity of this compound has been evaluated across a panel of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency. While a comprehensive dataset for this compound across all hematological cancer subtypes is not publicly available, the following table summarizes representative data for this compound and other SMAC mimetics in relevant cell lines.
| Cell Line | Hematological Malignancy Subtype | Compound | IC50 (µM) | Citation |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | This compound | 4.26 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Birinapant | ~0.01-0.1 | [2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Birinapant | ~0.01-0.1 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Birinapant | >10 | [2] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Birinapant | ~1-10 | [2] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Birinapant | ~0.1-1 | [2] |
| MM.1S | Multiple Myeloma (MM) | LCL161 | >10 (single agent) | [3] |
| RPMI-8226 | Multiple Myeloma (MM) | LCL161 | >10 (single agent) | [3] |
Note: Data for Birinapant and LCL161, other SMAC mimetics, are included to provide a broader context of the activity of this class of drugs in hematological malignancies where specific this compound data is not available.
In Vivo Efficacy of this compound in Hematological Malignancy Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer agents. While specific in vivo efficacy data for this compound in hematological malignancy xenograft models is limited in the public domain, studies with other SMAC mimetics in similar models provide valuable insights into the potential of this drug class.
| Hematological Malignancy Model | Animal Model | Compound | Dosing Regimen | Key Findings | Citation |
| Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Xenograft | Birinapant | Not specified | Substantially shrank tumors with no evident toxicity. | [2] |
| Multiple Myeloma | Vk*MYC transgenic mice | LCL161 | Not specified | Robust in vivo anti-myeloma activity; induced a strong inflammatory response leading to phagocytosis of tumor cells. | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., WSU-DLCL2, MOLM-13, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for IAP Proteins
This protocol allows for the detection of changes in cIAP1 and XIAP protein levels following treatment with this compound.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a hematological malignancy xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., MOLM-13 for AML, SUDHL-6 for DLBCL)
-
Matrigel (for subcutaneous models)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject 5-10 x 10^6 cells mixed with Matrigel into the flank of each mouse. For disseminated leukemia models, inject cells intravenously.
-
Monitor tumor growth regularly using calipers (for subcutaneous models) or by bioluminescence imaging if using luciferase-expressing cells.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at the desired dose and schedule (e.g., daily or intermittently). Administer vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: IAP Inhibition and Apoptosis Induction
Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects on cancer cells.
This compound and TNFα Signaling Crosstalk
Caption: this compound shifts TNFα signaling from survival to apoptosis.
Conclusion and Future Directions
This compound, as a potent SMAC mimetic, demonstrates significant preclinical activity in models of hematological malignancies. By effectively targeting IAP proteins, it can induce apoptosis and modulate key survival pathways. The available data, although not fully comprehensive for all hematological cancer subtypes, strongly support the continued investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Future research should focus on:
-
Expanding the in vitro profiling of this compound across a broader range of hematological malignancy cell lines to identify sensitive and resistant populations.
-
Conducting comprehensive in vivo efficacy studies of this compound in orthotopic and patient-derived xenograft (PDX) models of leukemia, lymphoma, and multiple myeloma.
-
Investigating rational combination strategies, for example, with standard chemotherapy, targeted agents, or immunotherapy, to enhance the anti-tumor activity of this compound.
-
Identifying and validating predictive biomarkers to aid in patient selection for future clinical trials.
This technical guide provides a foundational understanding of the preclinical data and methodologies associated with this compound in hematological malignancies, serving as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
Oral Bioavailability of CUDC-427 in Mice: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data
Although the precise percentage of oral bioavailability and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for CUDC-427 in mice have not been published, some key data points from preclinical studies are available.
| Parameter | Value | Species | Notes |
| Clearance | 12.0 mL/min/kg | Mouse | This value indicates a low to moderate clearance rate in mice. |
| Oral Dose Range (Efficacy Study) | 0.08 - 16.3 mg/kg | Mouse | Used in a xenograft model of breast cancer. |
Experimental Protocols
While a specific protocol for an oral bioavailability study of this compound in mice is not publicly detailed, the following protocols for a mouse xenograft efficacy study involving oral administration and a general procedure for pharmacokinetic studies provide a framework for such an experiment.
In Vivo Xenograft Efficacy Study with Oral Administration of this compound
This protocol describes a study to evaluate the antitumor activity of orally administered this compound in a mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: Female SCID.bg mice
2. Tumor Cell Implantation:
-
MDA-MB-231 human breast adenocarcinoma cells are implanted subcutaneously into the flank of the mice.
3. Formulation of this compound for Oral Administration:
-
Vehicle: 15% hydroxypropyl-β-cyclodextrin in 20 mM succinic acid buffer (aqueous).
-
Preparation: this compound is dissolved in the vehicle to the desired concentrations.
4. Dosing:
-
Route of Administration: Oral gavage.
-
Dosage: Doses ranging from 0.08 to 16.3 mg/kg have been used in efficacy studies.
-
Frequency: Once daily.
5. Monitoring and Endpoints:
-
Tumor volume and body weight are measured regularly.
-
The study is terminated when tumors reach a predetermined size or if significant toxicity is observed.
General Protocol for an Oral Bioavailability Study in Mice
This protocol outlines the general steps to determine the pharmacokinetic parameters of a compound after oral administration.
1. Animal Model and Dosing:
-
Species: Mouse (specific strain to be chosen based on the study objectives).
-
Groups:
-
Intravenous (IV) administration group (for determination of absolute bioavailability).
-
Oral (PO) administration group.
-
-
Formulation: The compound is formulated in a suitable vehicle for both IV and PO administration.
-
Dosing:
-
A single bolus dose is administered intravenously to one group.
-
A single dose is administered by oral gavage to another group.
-
2. Sample Collection:
-
Blood samples are collected at predetermined time points after dosing from both groups (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
3. Bioanalytical Method:
-
The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: IAP Antagonism
This compound acts as a Smac mimetic to inhibit IAP proteins. This leads to the activation of caspases and induction of apoptosis. In many cancer cells, the efficacy of Smac mimetics is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα), which initiates the extrinsic apoptosis pathway.
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Experimental Workflow for Oral Bioavailability Study
The following diagram illustrates the key steps involved in a typical preclinical oral bioavailability study.
Caption: Workflow for determining the oral bioavailability of a compound in mice.
References
CUDC-427: A Technical Guide to a Potent IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-427, also known as GDC-0917, is a potent, orally available, second-generation small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac). It functions as a pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs), including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By mimicking the action of endogenous Smac, this compound relieves the IAP-mediated suppression of apoptosis, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₆N₆O₄S |
| Molecular Weight | 564.70 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide |
| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NC1=C(C2=CC=CC=C2)N=C(S1)C1=NC=CO1 |
| InChI Key | HSHPBORBOJIXSQ-HARLFGEKSA-N |
| CAS Number | 1446182-94-0 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties and Mechanism of Action
This compound exerts its pro-apoptotic effects by targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins. This binding event disrupts the interaction between IAPs and caspases, leading to the activation of the caspase cascade and subsequent apoptosis.
Binding Affinity and Potency
This compound is a pan-selective IAP inhibitor with high affinity for multiple IAP family members. While specific Ki values for this compound are not consistently reported in publicly available literature, potent Smac mimetics from the same chemical series have demonstrated low nanomolar to sub-nanomolar binding affinities for the BIR3 domains of cIAP1 and cIAP2, and nanomolar affinity for XIAP.[2]
| Target | Binding Affinity (Ki) |
| cIAP1 (BIR3) | < 1 nM (for a similar compound in the series)[2] |
| cIAP2 (BIR3) | < 1.9 nM (for a similar compound in the series)[2] |
| XIAP (BIR3) | 36 nM (for a similar compound in the series)[2] |
| Pan-IAP | Ki < 60 nM |
In Vitro and In Vivo Activity
In vitro studies have shown that this compound can induce the degradation of cIAP1 in a concentration-dependent manner.[1] It has demonstrated cytotoxic activity against various cancer cell lines, with reported IC50 values of 3.04 µM in MDA-MB-231 breast cancer cells and 4.26 µM in WSU-DLCL lymphoma cells.
In vivo, this compound has shown dose-dependent anti-tumor activity in a breast cancer xenograft model.[1] Pharmacodynamic studies in a Phase I clinical trial (NCT01226277) confirmed target engagement, with significant decreases in cIAP1 levels observed in peripheral blood mononuclear cells (PBMCs) of patients.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in several species.
| Species | Clearance (mL/min/kg) | Oral Bioavailability |
| Mouse | 12.0[1] | - |
| Rat | 27.0[1] | - |
| Dog | 15.3[1] | - |
| Monkey | 67.6[1] | Lowest compared to other species[1] |
Signaling Pathway
This compound modulates the TNFα signaling pathway, shifting the balance from pro-survival to pro-apoptotic signaling. In the absence of an IAP inhibitor, TNFα binding to its receptor (TNFR1) can lead to the formation of Complex I, which activates the NF-κB pathway, promoting cell survival. However, in the presence of this compound, cIAPs are degraded, preventing the formation of a functional Complex I and leading to the assembly of a pro-apoptotic secondary complex, often referred to as the ripoptosome or Complex II. This complex, consisting of RIPK1, FADD, and procaspase-8, leads to the activation of caspase-8 and the initiation of the apoptotic cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of cIAP1 Degradation and Caspase-3 Cleavage
This protocol outlines a method to detect this compound-induced degradation of cIAP1 and activation of apoptosis through caspase-3 cleavage.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising IAP antagonist with potent pro-apoptotic activity in a range of cancer models. Its ability to induce cIAP1 degradation and promote caspase activation underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key chemical and pharmacological properties and providing standardized protocols for its in vitro evaluation. Further investigation into its clinical efficacy and safety is warranted.
References
Methodological & Application
CUDC-427 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as GDC-0917, is a potent, orally available, monovalent small molecule that mimics the second mitochondrial-derived activator of caspases (Smac). It functions as a pan-inhibitor of Apoptosis Proteins (IAPs), targeting key members including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] By binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis in cancer cells. This document provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound's primary mechanism involves the inhibition of IAPs, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. By mimicking the endogenous pro-apoptotic protein Smac, this compound binds to IAPs, leading to their degradation, particularly cIAP1 and cIAP2. This degradation results in the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. This signaling cascade can lead to the production of tumor necrosis factor-alpha (TNFα), which can further induce apoptosis in an autocrine or paracrine manner. Additionally, by inhibiting XIAP, this compound directly frees effector caspases (such as caspase-3 and -7) and initiator caspase-9 from inhibition, allowing the apoptotic cascade to proceed.
Caption: this compound mechanism of action.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 3.04 | [2] |
| WSU-DLCL | Lymphoma | 4.26 | [2] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Experimental Protocols
Herein, we provide detailed protocols for three key in vitro assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: MTT cell viability assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Caption: Annexin V/PI apoptosis assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of IAPs and key apoptotic markers following treatment with this compound.
Caption: Western blot analysis workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time points (e.g., 0, 2, 4, 8, 24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cIAP1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound. These assays are fundamental for elucidating the compound's cytotoxic and pro-apoptotic effects, as well as for confirming its mechanism of action as an IAP inhibitor. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential in cancer research and drug development.
References
CUDC-427 Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as GDC-0917, is a potent, orally available, second-generation small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It functions as a pan-inhibitor of Apoptosis Proteins (IAPs), including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound mimics the action of endogenous Smac, leading to the degradation of cIAP1/2 and the subsequent activation of apoptotic signaling pathways. This mechanism of action makes this compound a promising therapeutic agent for various cancers.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions such as treatment duration.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not Specified | 3.04 |
| WSU-DLCL | Lymphoma | Not Specified | 4.26 |
Note: This table is not exhaustive and represents reported values from available literature. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Signaling Pathway of this compound
This compound exerts its pro-apoptotic effects by targeting the IAP family of proteins, which are key regulators of the caspase cascade. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general method for determining the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for MTT Assay
The following diagram outlines the key steps in the MTT-based cell viability assay.
Determining the IC50 of CUDC-427 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of CUDC-427, a potent Smac mimetic and IAP antagonist, in various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a second-generation, orally available, monovalent mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO). It acts as a pan-inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2. By mimicking the function of endogenous Smac, this compound binds to IAPs, thereby relieving their inhibitory effect on caspases and promoting apoptosis in cancer cells. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis, making them a promising therapeutic target.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the reported IC50 values for this compound in select cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, including incubation time and the specific cell line used.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.04 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26 |
Note: This table presents a selection of publicly available IC50 values. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the protocols provided below.
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol: Determination of IC50 using MTT Assay
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells of interest to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The formula is:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for IC50 determination.
Caption: this compound signaling pathway.
Caption: Experimental workflow for IC50 determination.
Application Notes and Protocols for CUDC-427 in an MDA-MB-231 Xenograft Model
Introduction
CUDC-427 (also known as GDC-0917) is a potent, orally available, second-generation small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a pan-selective IAP antagonist, it mimics the endogenous protein Smac/DIABLO, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs such as XIAP, cIAP1, and cIAP2.[2][3] This action inhibits their function of suppressing apoptosis. The MDA-MB-231 human breast adenocarcinoma cell line is a widely used model for triple-negative breast cancer (TNBC). Xenograft models using MDA-MB-231 cells in immunocompromised mice are instrumental for evaluating the in vivo efficacy of novel anti-cancer therapeutics like this compound.
Mechanism of Action
This compound exerts its anti-tumor effect primarily by promoting apoptosis. By binding to IAPs, it relieves the inhibition of caspases, the key executioners of apoptosis. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. A critical consequence of this signaling cascade is the production and secretion of Tumor Necrosis Factor-alpha (TNFα). This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on tumor cells and initiating an extrinsic apoptotic signaling cascade that is potentiated by the this compound-mediated inhibition of IAPs.[4][5]
Figure 1: this compound signaling pathway.
Quantitative Data Summary
The antitumor activity of this compound in the MDA-MB-231-X1.1 xenograft model is dose-dependent. The following table summarizes the efficacy of daily oral administration of this compound for 21 consecutive days.
| Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle | 0 | Progressive tumor growth. |
| 0.08 - 2.72 | Dose-dependent inhibition | Moderate tumor growth inhibition observed. |
| 5.43 | Significant Inhibition | Near tumor stasis. |
| 10.87 | Tumor Regression | Slight tumor regression observed. |
| 16.30 | Tumor Regression | Maintained tumor regression. |
This data is compiled from preclinical studies on GDC-0917 (this compound).[3]
Experimental Protocols
Cell Culture
The MDA-MB-231 human breast adenocarcinoma cell line, or a subline selected for improved in vivo growth such as MDA-MB-231-X1.1, should be used.[3] Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female immunodeficient mice, such as SCID.bg or athymic nude mice, 6-8 weeks of age, are used for this xenograft model. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
Tumor Implantation
-
Harvest MDA-MB-231 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium (e.g., Hank's Balanced Salt Solution) and Matrigel.[1]
-
Subcutaneously inject 10 million cells in a total volume of 100-200 µL into the upper right flank of each mouse.[1]
-
Monitor the mice for tumor growth.
This compound Treatment
-
Once tumors reach a volume of approximately 100-300 mm³, randomize the mice into treatment and control groups.[3]
-
Prepare this compound for oral administration in a vehicle of 15% hydroxypropyl-β-cyclodextrin and 20 mM succinic acid in water.[3]
-
Administer this compound or vehicle daily via oral gavage for 21 consecutive days.[3] Doses can range from 0.08 to 16.3 mg/kg to observe dose-dependent effects.[3]
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x (Width)² .[6][7][8]
Pharmacodynamic/Biomarker Analysis
-
At the end of the treatment period, or at specified time points, euthanize the mice and excise the tumors.
-
Tumor tissue can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Assess the levels of IAP proteins (cIAP1 and XIAP) and markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) in tumor lysates by Western blot to confirm the mechanism of action of this compound.[9]
Figure 2: MDA-MB-231 xenograft workflow.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. tumorvolume.com [tumorvolume.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pycad.co [pycad.co]
- 7. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 8. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
Application Notes and Protocols for CUDC-427 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CUDC-427 (also known as GDC-0917), a potent and orally bioavailable small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac) and a pan-inhibitor of apoptosis proteins (IAPs).
Introduction
This compound is an investigational anticancer agent designed to induce tumor cell apoptosis by antagonizing IAP proteins, including cIAP1, cIAP2, and XIAP.[1] These proteins are often overexpressed in cancer cells, leading to resistance to apoptosis. By mimicking the endogenous IAP antagonist Smac, this compound relieves the inhibition of caspases, thereby promoting programmed cell death. Preclinical studies have demonstrated its single-agent anti-tumor activity in various cancer models.
Mechanism of Action
This compound functions as a Smac mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. This binding competitively inhibits the interaction of IAPs with caspases, leading to the activation of the caspase cascade and subsequent apoptosis. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and proteasomal degradation. This degradation of cIAPs can convert the tumor necrosis factor-alpha (TNFα) signaling pathway from a pro-survival to a pro-apoptotic response.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Details |
| Cancer Model | MDA-MB-231-X1.1 Human Breast Cancer Xenograft |
| Animal Model | Female SCID.bg Mice |
| Dose Range | 0.08 - 16.3 mg/kg |
| Administration Route | Oral Gavage |
| Dosing Schedule | Once daily for 21 consecutive days |
| Vehicle | 15% hydroxypropyl-β-cyclodextrin, 20 mM succinic acid in water |
| Efficacy | Dose-dependent anti-tumor activity, with tumor regression observed at doses >5.43 mg/kg. |
| Tolerability | Well tolerated, with all dose groups experiencing a <11% decrease in mean body weight. |
Note: Data for lymphoma and ovarian cancer preclinical models are limited in the public domain, though clinical trials have been initiated for these indications.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Materials:
-
Female SCID.bg mice (6-8 weeks old)
-
MDA-MB-231-X1.1 cells
-
Hank's Balanced Salt Solution (HBSS)
-
Matrigel
-
Calipers
-
Animal balance
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice)
-
This compound formulation (from Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231-X1.1 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 (v/v) mixture of HBSS and Matrigel at a concentration of 10 million cells per 100 µL.
-
Subcutaneously implant 100 µL of the cell suspension into the upper right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a volume of approximately 100-300 mm³.
-
Measure tumor dimensions (length and width) twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups with similar mean tumor sizes.
-
Administer this compound or vehicle control via oral gavage once daily for 21 consecutive days. The volume administered should be based on the individual mouse's body weight (typically 10 mL/kg).
-
-
Endpoint and Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice if the tumor volume exceeds 2000 mm³ or if their body weight drops by more than 20% of their initial weight.
-
At the end of the study, euthanize all remaining animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
General Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations.
-
Oral Gavage Technique: Proper training in oral gavage is essential to minimize stress and potential injury to the animals. Ensure the gavage needle is the correct size for the animal and is inserted gently into the esophagus, not the trachea.[1][2][3][4][5]
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Data Interpretation: Tumor growth inhibition is a key efficacy endpoint. Correlating this with pharmacokinetic and pharmacodynamic data will provide a more complete understanding of the drug's activity.
References
Application Notes and Protocols for Preparing CUDC-427 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of CUDC-427, a potent and selective small molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family members, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.
Introduction
This compound (also known as GDC-0917) is a second-generation, pan-selective IAP antagonist that mimics the endogenous mitochondrial protein Smac/DIABLO.[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs such as XIAP, cIAP1, and cIAP2, this compound relieves the inhibition of caspases, thereby promoting apoptosis in cancer cells where IAPs are often overexpressed.[1] Due to its hydrophobic nature, this compound is frequently dissolved in DMSO for in vitro studies. Proper preparation and storage of the stock solution are critical to maintain its stability and activity.
This compound Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 564.70 g/mol |
| Molecular Formula | C₂₉H₃₆N₆O₄S |
| CAS Number | 1446182-94-0 |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | ≥ 60 mg/mL |
Safety Precautions
3.1. Handling this compound:
This compound is a potent small molecule inhibitor and should be handled with care.
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
3.2. Handling DMSO:
DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it.
-
Wear nitrile gloves when handling DMSO. Be aware that DMSO can degrade some types of gloves; inspect them regularly for any signs of degradation.
-
Use caution as DMSO is a combustible liquid. Keep it away from heat, sparks, and open flames.
-
Store DMSO in a tightly sealed container in a cool, dry, and well-ventilated place.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.647 mg of this compound.
-
Calculation:
-
Volume of DMSO (mL) = [Weight of this compound (mg) / (Molecular Weight of this compound ( g/mol ) * Desired Concentration (mM))] * 1000
-
Example: (5.647 mg / (564.70 g/mol * 10 mM)) * 1000 = 1 mL
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended. Under these conditions, the stock solution is stable for at least one year.
Data Presentation
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM (or as required) |
| Solvent | Anhydrous DMSO |
| Short-term Storage | -20°C (up to 1 year) |
| Long-term Storage | -80°C (up to 2 years) |
| Freeze-Thaw Cycles | Avoid |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing the stock solution.
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols: Preclinical Evaluation of CUDC-427 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of preclinical methodologies to evaluate the synergistic anti-cancer effects of CUDC-427, a second-generation small molecule Smac mimetic and IAP (Inhibitor of Apoptosis Proteins) antagonist, in combination with paclitaxel, a microtubule-stabilizing chemotherapeutic agent. The rationale for this combination therapy is based on the distinct but potentially complementary mechanisms of action of the two agents. Paclitaxel induces mitotic arrest and apoptosis by disrupting microtubule dynamics.[1][2][3][4] this compound promotes apoptosis by inhibiting IAPs, which are often overexpressed in cancer cells and contribute to chemotherapy resistance.[5][6][7] By combining these two agents, it is hypothesized that this compound can lower the threshold for paclitaxel-induced apoptosis, leading to enhanced tumor cell death.
These application notes provide detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this combination therapy, along with illustrative data presented in a clear, tabular format. Diagrams of the relevant signaling pathways and a general experimental workflow are also included to provide a visual guide for the preclinical evaluation process.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a preclinical study evaluating the combination of this compound and paclitaxel in a human breast cancer cell line (e.g., MDA-MB-231).
Table 1: In Vitro Cell Viability (IC50 Values) at 72 hours
| Treatment Group | IC50 (nM) | Combination Index (CI)* |
| This compound | 50 | - |
| Paclitaxel | 10 | - |
| This compound + Paclitaxel (1:5 ratio) | This compound: 10, Paclitaxel: 2 | 0.4 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by Caspase-3/7 Activity
| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Vehicle Control | 1,500 ± 150 | 1.0 |
| This compound (50 nM) | 4,500 ± 300 | 3.0 |
| Paclitaxel (10 nM) | 6,000 ± 450 | 4.0 |
| This compound (50 nM) + Paclitaxel (10 nM) | 18,000 ± 1,200 | 12.0 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment Group | % of Cells in G2/M Phase |
| Vehicle Control | 15 ± 2% |
| This compound (50 nM) | 18 ± 3% |
| Paclitaxel (10 nM) | 45 ± 5% |
| This compound (50 nM) + Paclitaxel (10 nM) | 65 ± 6% |
Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg, p.o., daily) | 1200 ± 200 | 20% |
| Paclitaxel (10 mg/kg, i.p., weekly) | 800 ± 150 | 47% |
| This compound + Paclitaxel | 300 ± 80 | 80% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
Treat the cells with various concentrations of this compound, paclitaxel, or the combination. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)[1]
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat cells with this compound, paclitaxel, or the combination at desired concentrations for 24-48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[1]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.[8]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and paclitaxel
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol[5]
-
Propidium Iodide (PI) staining solution (containing RNase A)[2][5]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with compounds for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[5]
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and paclitaxel formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[10][11]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Paclitaxel alone, Combination).[12]
-
Administer the drugs according to the desired schedule (e.g., this compound orally daily, paclitaxel intraperitoneally weekly).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-XIAP, anti-cIAP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated cells or homogenized tumor tissues.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
Caption: this compound and Paclitaxel signaling pathways leading to apoptosis.
Experimental Workflow
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
Assessing Apoptosis Induction by CUDC-427: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as GDC-0917, is a potent, orally available, second-generation small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO).[1][2] It functions as a pan-inhibitor of Apoptosis Proteins (IAPs), targeting key members including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2] IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by directly inhibiting caspases and modulating signaling pathways.[2] this compound mimics the endogenous Smac protein, binding to IAPs and thereby relieving their inhibitory effects, which ultimately promotes the induction of apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for assessing apoptosis induced by this compound in a research setting.
Mechanism of Action of this compound
This compound induces apoptosis by antagonizing IAP proteins. This leads to two major downstream effects: the activation of caspases and the modulation of the NF-κB signaling pathway. By binding to the Smac binding groove on IAPs, this compound prevents them from inhibiting caspases-3, -7, and -9.[2] This disinhibition allows for the propagation of apoptotic signals. Furthermore, the inhibition of cIAP1 and cIAP2 by this compound leads to their auto-ubiquitination and subsequent proteasomal degradation. This degradation prevents the ubiquitination of RIPK1, allowing for the formation of a pro-apoptotic complex with FADD and caspase-8, further amplifying the apoptotic cascade. In some cellular contexts, the degradation of cIAPs can also lead to the activation of the non-canonical NF-κB pathway.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes typical experimental parameters for inducing apoptosis with this compound in various cancer cell lines as reported in the literature. These values should be considered as a starting point for experimental design, and optimal conditions should be determined empirically for each specific cell line and assay.
| Parameter | Value Range | Notes |
| Cell Lines | Various solid tumor and hematological cancer cell lines | Sensitivity to this compound as a single agent can vary.[3] |
| Concentration | 0.1 nM - 10 µM | A dose-response study is recommended to determine the optimal concentration.[1] |
| Incubation Time | 24 - 72 hours | Time-course experiments are advisable to capture different stages of apoptosis.[4] |
| Expected Outcome | Increased percentage of apoptotic cells, decreased cell viability | The magnitude of the effect is cell-line dependent. |
Experimental Protocols
Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound. The following are detailed protocols for three common and robust methods to quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal. The intensity of the light is directly proportional to the amount of caspase activity.
Protocol:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Allow cells to attach overnight, then treat with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[5]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[5] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[6]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-cIAP1
-
Anti-cIAP2
-
Anti-XIAP[7]
-
Anti-cleaved Caspase-3
-
Anti-cleaved Caspase-7
-
Anti-cleaved Caspase-8
-
Anti-cleaved PARP
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved caspases and PARP should increase with this compound treatment, while the levels of cIAP1 and cIAP2 are expected to decrease.[8]
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to effectively assess the induction of apoptosis by this compound. By employing a combination of flow cytometry, luminescence-based caspase activity assays, and Western blotting, a thorough understanding of the pro-apoptotic effects of this Smac mimetic can be achieved. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 5. ulab360.com [ulab360.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 7. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of cIAP1 Degradation by CUDC-427
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cell death and survival pathways.[1] As an E3 ubiquitin ligase, cIAP1 is involved in the regulation of apoptosis and inflammation.[2][3] Overexpression of cIAP1 has been observed in various cancers, contributing to therapeutic resistance and poor prognosis.[4][5] CUDC-427 (a SMAC mimetic) is a potent, non-peptidic small molecule designed to mimic the endogenous mitochondrial protein SMAC/DIABLO.[6][7] By binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, this compound induces a conformational change that activates the protein's E3 ligase function, leading to its auto-ubiquitination and subsequent rapid degradation by the proteasome.[2][3] This event is a critical pharmacodynamic biomarker of this compound activity, triggering downstream signaling events that promote apoptosis.[6][8] Therefore, Western blot analysis is an essential immunoassay for quantifying the degradation of cIAP1 to verify the on-target effect of this compound in a cellular context.
Signaling Pathway of this compound-Induced cIAP1 Degradation
This compound mimics the action of the endogenous SMAC protein. It binds to the BIR3 domain of cIAP1, triggering the dimerization and activation of its C-terminal RING domain's E3 ubiquitin ligase activity.[2][7] This activated state leads to the auto-ubiquitination of cIAP1, tagging it for recognition and degradation by the 26S proteasome.[3] The removal of cIAP1 disrupts downstream signaling, often leading to the activation of caspases and induction of apoptosis.[5]
Experimental Workflow for Western Blot Analysis
The general workflow involves treating cultured cancer cells with this compound, preparing whole-cell lysates, separating proteins by size via SDS-PAGE, transferring them to a membrane, and finally, probing with specific antibodies to detect the levels of cIAP1 and a loading control.
Quantitative Data Summary
The effective concentration and time required for this compound and other SMAC mimetics to induce cIAP1 degradation can vary between cell lines. The following table summarizes conditions reported in various studies.
| Cell Line | SMAC Mimetic | Concentration Range | Treatment Time | Observed Outcome | Citation(s) |
| MDA-MB-231 | Compound 5 | > 30 nM | 24 hours | Effective cIAP1 degradation | [6] |
| SK-OV-3 | Compound 5 | > 30 nM | 24 hours | Effective cIAP1 degradation | [6] |
| MDA-MB-231 | SMAC Mimetic 9a | Not Specified | 30 min - 6 hours | Rapid degradation of cIAP1 observed at 30 min | [9] |
| REN (Mesothelioma) | AT-IAP | 10 nM - 10 µM | 24 hours | Dose-dependent decrease in cIAP1 expression | [10] |
| H1299 (NSCLC) | LCL161 | 0.01 - 1 µM | 4 hours | Dose-dependent degradation of cIAP1 | [11] |
| MCF7 (Breast Cancer) | LCL161 | 0.01 - 1 µM | 4 hours | Dose-dependent degradation of cIAP1 | [11] |
| H2009 (NSCLC) | SMAC Mimetic | 100 nM | 0 - 300 min | Rapid cIAP1 degradation within the time course | [12] |
Detailed Experimental Protocol
This protocol provides a comprehensive method for the Western blot analysis of cIAP1 degradation following treatment with this compound.
Materials and Reagents
-
Cell Line: e.g., MDA-MB-231 (breast cancer), A549 (lung cancer), or other relevant cancer cell line.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): with β-mercaptoethanol.
-
SDS-PAGE Gels: 10% polyacrylamide gels are suitable.[13]
-
Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF or Nitrocellulose Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-cIAP1/BIRC2 Antibody (e.g., from R&D Systems, Cell Signaling Technology).[1] Recommended dilution: 1:1000.
-
Anti-GAPDH or Anti-β-actin Antibody (Loading Control). Recommended dilution: 1:5000.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG. Recommended dilution: 1:5000.
-
Enhanced Chemiluminescence (ECL) Substrate.
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
Remove old medium from cells, wash once with PBS, and add the medium containing this compound or vehicle.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Degradation can be rapid.[9]
Lysate Preparation
-
After treatment, place the culture plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new clean tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Aim for a final concentration of 1-2 µg/µL.
SDS-PAGE and Western Blotting
-
Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples into the wells of a 10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
Antibody Incubation and Detection
-
Following transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-cIAP1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH) to ensure equal protein loading across all lanes.
Data Analysis
-
Quantify the band intensity for cIAP1 and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the cIAP1 band intensity to the corresponding loading control band intensity.
-
Express the data as a percentage of cIAP1 remaining relative to the vehicle-treated control to visualize the dose- and time-dependent degradation of the protein.
References
- 1. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha [mdpi.com]
- 5. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CUDC-427 Patient-Derived Xenograft (PDX) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427, also known as Debio 1143, is a potent, orally available, monovalent small molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO).[1] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[2] By mimicking the endogenous Smac protein, this compound binds to IAPs, thereby relieving their inhibitory effect on caspases and promoting apoptosis in cancer cells.[1] IAPs are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy, making them attractive targets for cancer treatment.
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity, molecular characteristics, and therapeutic responses of the original patient's tumor compared to traditional cell line-derived xenografts.[3][4] This document provides detailed application notes and protocols for conducting preclinical studies of this compound in PDX models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the IAP family of proteins, which are key regulators of apoptosis. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. Concurrently, by antagonizing XIAP, this compound liberates caspases (such as caspase-3, -7, and -9) from XIAP-mediated inhibition, thereby lowering the threshold for apoptosis.[2] The activation of the non-canonical NF-κB pathway can also lead to the production of endogenous TNFα, which can further sensitize cancer cells to apoptosis in an autocrine or paracrine manner.
Quantitative Data from Preclinical Xenograft Studies
While comprehensive quantitative data from this compound studies specifically in patient-derived xenograft (PDX) models is limited in the public domain, data from cell line-derived xenograft (CDX) models provide valuable insights into its potential efficacy. The following tables summarize available data from such studies.
Table 1: In Vitro Activity of this compound (Debio 1143) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 | Notes |
| HCC193 | 1 µM | Sensitive to this compound.[5][6] |
| H460 | >10 µM | Less sensitive to this compound alone.[5][6] |
Table 2: In Vivo Efficacy of this compound (Debio 1143) in Combination with Radiotherapy in a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
| Treatment Group | Dose of this compound (mg/kg) | Radiotherapy | Outcome |
| Vehicle Control | - | - | Progressive tumor growth |
| This compound alone | 100 | No | No significant antitumor effect |
| Radiotherapy alone | - | 2 Gy/day | Tumor growth delay |
| This compound + Radiotherapy | 10 | 2 Gy/day | Enhanced antitumor effect |
| This compound + Radiotherapy | 30 | 2 Gy/day | Significant tumor growth inhibition |
| This compound + Radiotherapy | 100 | 2 Gy/day | High efficacy in inhibiting tumor growth |
Data adapted from a study in a radiation-resistant HNSCC model.
Table 3: In Vivo Efficacy of this compound (Debio 1143) in Combination with Docetaxel in an A549 NSCLC Xenograft Model
| Treatment Group | This compound Dose | Docetaxel Dose | Outcome |
| Vehicle Control | - | - | Progressive tumor growth |
| This compound alone | Not specified | - | Moderate anti-tumor activity |
| Docetaxel alone | - | Not specified | Moderate anti-tumor activity |
| This compound + Docetaxel | Not specified | Not specified | Marked anti-tumor activity, superior to monotherapy |
This study demonstrated a synergistic effect between this compound and docetaxel.[2]
Experimental Protocols
The following protocols provide a general framework for conducting this compound studies in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Tissue Acquisition :
-
Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Transport the tissue to the laboratory in a sterile container on ice in a suitable transport medium (e.g., DMEM/F-12 with antibiotics).
-
-
Implantation into Immunodeficient Mice :
-
Use highly immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, to ensure high engraftment rates.
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Prepare a small subcutaneous pocket on the flank of the mouse.
-
Implant a small fragment of the patient's tumor (typically 2-3 mm³) into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Growth Monitoring and Passaging :
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, another portion fixed for histological analysis, and the remainder can be passaged into new recipient mice for cohort expansion.
-
Protocol 2: this compound Efficacy Study in PDX Models
-
Cohort Establishment :
-
Once tumors in the passaged mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. A typical cohort size is 8-10 mice per group to ensure statistical power.
-
-
This compound Formulation and Administration :
-
This compound (Debio 1143) is orally bioavailable.
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., a solution or suspension as specified by the supplier). Clinical trials have used a solution form for oral administration.[7]
-
Dosing schedules from preclinical and clinical studies can be adapted. For example, a daily oral administration for a set number of days followed by a rest period (e.g., 5 days on, 2 days off, or daily for 14 days every 21 days).[2][7]
-
-
Treatment and Monitoring :
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Record the body weight of the mice at each measurement to assess toxicity.
-
Observe the mice for any signs of adverse effects.
-
-
Endpoint Analysis :
-
The study endpoint can be a predetermined tumor volume, a specific time point, or evidence of significant morbidity.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor volume and weight.
-
Process tumor tissue for downstream analyses such as histology, immunohistochemistry (IHC) for biomarkers (e.g., cleaved caspase-3, Ki-67), and molecular analyses (e.g., Western blot for IAP proteins).
-
-
Data Analysis :
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor growth between the treated and control groups.
-
Mandatory Visualizations
Conclusion
This compound represents a promising therapeutic agent that targets fundamental cancer cell survival mechanisms. The use of patient-derived xenograft models offers a clinically relevant platform to evaluate its efficacy, explore mechanisms of resistance, and identify predictive biomarkers. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to design and execute robust preclinical studies of this compound in PDX models, ultimately contributing to its clinical development and potential benefit for cancer patients.
References
- 1. Facebook [cancer.gov]
- 2. debiopharm.com [debiopharm.com]
- 3. championsoncology.com [championsoncology.com]
- 4. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
CUDC-427 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling CUDC-427. All information is presented to facilitate seamless experimental workflows and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GDC-0917, is a potent, orally available, second-generation pan-selective antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] It functions as a Smac mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins like cIAP1, cIAP2, and XIAP.[3][4] This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The loss of these proteins leads to the activation of NF-κB signaling and the production of Tumor Necrosis Factor-alpha (TNFα), which in turn promotes caspase-mediated apoptosis in cancer cells.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[7]
-
In Solvent (Stock Solution): Store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[7] It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide for this compound Solubility
Researchers may encounter challenges with the solubility of this compound. This guide addresses common issues and provides practical solutions.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient solvent volume or inadequate mixing.
-
Solution: this compound is soluble in DMSO up to 50 mg/mL.[7][8] Ensure you are using a sufficient volume of DMSO to achieve your desired concentration within this limit. Use of an ultrasonic bath is recommended to facilitate dissolution.[7][8]
-
Possible Cause 2: The DMSO has absorbed moisture (hygroscopic).
-
Solution: Hygroscopic DMSO can significantly impair the solubility of this compound.[7] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. If you suspect your DMSO has absorbed water, use a new, sealed vial.
-
Possible Cause 3: The compound requires gentle heating.
-
Solution: For compounds that are difficult to dissolve, gentle warming (e.g., to 37°C) can sometimes aid dissolution. However, always check the compound's thermal stability. For this compound, start with ultrasonication before attempting to heat.
Issue 2: Precipitation is observed when diluting the DMSO stock solution with aqueous media (e.g., PBS or cell culture medium).
-
Possible Cause: Rapid change in solvent polarity leading to the compound crashing out of solution.
-
Solution 1: Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform a stepwise dilution. For example, dilute the stock 1:1 with the aqueous buffer, vortex, and then continue to add more buffer in increments.[9]
-
Solution 2: Final DMSO Concentration: For in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[9] A DMSO control group should always be included in your experiment.
-
Solution 3: Use of a Co-solvent or Formulation: For animal studies, direct dilution of a DMSO stock into aqueous buffers is often not feasible. Specialized formulations are required (see In Vivo Formulation Protocols below).
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (88.54 mM) | Requires ultrasonication. Use newly opened DMSO. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 50 mg/mL.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.[7]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Method A)
Objective: To prepare a cyclodextrin-based formulation for oral gavage in animal models.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Succinic acid
-
Water for injection
-
Sterile tubes and glassware
Procedure:
-
Prepare a vehicle solution of 15% hydroxypropyl-β-cyclodextrin and 20 mM succinic acid in water.
-
Warm the vehicle solution slightly and stir to ensure complete dissolution of the cyclodextrin and succinic acid.
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the vehicle solution while continuously stirring or vortexing.
-
Continue to mix until a clear solution is formed. Sonication may be used to aid dissolution.
-
The final formulation is administered once daily via oral gavage.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Method B)
Objective: To prepare a multi-component solvent system for administering this compound. This method is suitable when higher concentrations are needed.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol is based on preparing a 1 mL working solution. The volumes can be scaled as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly before administration.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits IAPs, leading to cIAP1/2 degradation and apoptosis.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting common this compound solubility problems.
References
- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Optimizing CUDC-427 Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of CUDC-427 in cell culture experiments. This compound is a potent, orally available, monovalent Smac mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound mimics the endogenous protein Smac/DIABLO, which is a natural antagonist of IAP proteins.[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs such as XIAP, cIAP1, and cIAP2, this compound relieves their inhibitory effect on caspases, ultimately leading to the activation of the apoptotic cascade and programmed cell death.[1] The efficacy of this compound is often dependent on the presence of Tumor Necrosis Factor-alpha (TNFα), which can be produced by the cancer cells themselves (autocrine signaling) or added exogenously.[2][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A typical starting concentration range for this compound is between 0.1 µM and 10 µM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response to this compound can be due to several factors:
-
Low or absent TNFα signaling: The apoptotic effect of this compound is often synergistic with TNFα.[2][3] If your cell line does not produce sufficient levels of autocrine TNFα, you may need to co-treat with exogenous TNFα.
-
Resistance mechanisms: Cancer cells can develop resistance to Smac mimetics. A common mechanism is the upregulation of cIAP2, which can be induced by TNFα via the NF-κB signaling pathway.[3]
-
High cell density: Cell density can influence the outcome of drug treatment experiments. It is crucial to maintain consistent and optimal cell seeding densities.
-
Incorrect drug preparation or storage: Ensure that this compound is properly dissolved and stored to maintain its activity.
Q4: Should I expect to see apoptosis or another form of cell death?
A4: this compound primarily induces apoptosis. This can be confirmed by assays that detect markers of apoptosis, such as caspase activation (e.g., cleaved caspase-3, cleaved PARP) or phosphatidylserine externalization (e.g., Annexin V staining).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | - Inconsistent cell seeding density.- Variation in drug preparation.- Cell line heterogeneity or high passage number. | - Standardize your cell seeding protocol.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use low-passage cells and ensure a homogenous cell population. |
| No significant cell death observed at expected concentrations. | - Cell line is resistant to this compound as a single agent.- Insufficient TNFα signaling.- Sub-optimal incubation time. | - Test for synergy with TNFα (1-10 ng/mL) or other apoptosis-inducing agents.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Investigate potential resistance mechanisms, such as cIAP2 expression. |
| High levels of cell death in control (vehicle-treated) wells. | - Solvent (e.g., DMSO) toxicity.- Poor cell health or culture conditions. | - Ensure the final solvent concentration is non-toxic (typically <0.1%).- Use healthy, actively dividing cells and optimize culture conditions (media, supplements, etc.). |
| Precipitate observed in the culture medium after adding this compound. | - Poor solubility of the compound at the tested concentration. | - Ensure the stock solution is fully dissolved before further dilution.- Prepare intermediate dilutions in serum-free media before adding to the final culture volume. |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.04 | [4] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4.26 | [4] |
Visualizing the this compound Mechanism of Action
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis, often in a TNFα-dependent manner.
Experimental Workflow for Determining this compound Optimal Concentration
Caption: A streamlined workflow for determining the optimal concentration of this compound in cell culture experiments.
References
- 1. rsc.org [rsc.org]
- 2. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocrine TNFalpha signaling renders human cancer cells susceptible to Smac-mimetic-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of CUDC-427
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CUDC-427. The information is based on the known mechanism of action and clinical observations associated with this IAP antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, monovalent mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO).[1] It functions as a pan-selective inhibitor of Apoptosis Proteins (IAPs), binding to the Smac binding groove on IAPs such as X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1] This inhibition promotes the induction of apoptosis.[1]
Q2: What are the known binding affinities of this compound for its primary targets?
A2: this compound is a potent pan-selective IAP antagonist with Ki values towards cIAP1, cIAP2, and XIAP of less than 60 nM.
Q3: Has comprehensive off-target profiling for this compound been published?
A3: Based on available public information, specific quantitative data from broad off-target screening assays such as kinome scans or comprehensive proteomic profiling for this compound has not been published. As a class of drugs, Smac mimetics are generally considered to be selective. One study, not specific to this compound, indicated that a Smac mimetic primarily interacted with its intended IAP targets and their direct binding partners.
Q4: What are the reported adverse events in clinical trials of this compound?
A4: In a Phase I clinical trial involving patients with advanced solid malignancies, the most frequently reported treatment-related adverse events were generally mild to moderate and included fatigue, nausea, vomiting, and rash. Dose-limiting toxicities were also observed, leading to discontinuation of treatment in some patients.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity in In Vitro Assays
Potential Cause: This may be an on-target effect of this compound, as it is designed to induce apoptosis. The sensitivity of cell lines to this compound can vary.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response curve to determine the EC50 in your cell line.
-
Assess the levels of cIAP1 protein by western blot; a decrease in cIAP1 is a hallmark of this compound activity.
-
Measure caspase-3/7 activation to confirm the induction of apoptosis.
-
-
Cell Line Sensitivity:
-
Be aware that sensitivity to single-agent this compound can be limited in some cancer cell lines in vitro.
-
Consider co-treatment with TNF family ligands, as this has been shown to sensitize some resistant cell lines.
-
Issue 2: Unanticipated Pro-inflammatory or Immune-related Responses in Cell Culture or In Vivo Models
Potential Cause: Inhibition of cIAPs by this compound can lead to the activation of the non-canonical NF-κB signaling pathway and subsequent production of inflammatory cytokines like TNFα.
Troubleshooting Steps:
-
Assess NF-κB Pathway Activation:
-
Measure the levels of key proteins in the non-canonical NF-κB pathway (e.g., stabilization of NIK, processing of p100 to p52) via western blot.
-
Use a reporter assay to quantify NF-κB transcriptional activity.
-
-
Measure Cytokine Production:
-
Quantify the levels of secreted TNFα and other relevant cytokines in your cell culture supernatant or animal plasma using ELISA or a multiplex cytokine assay.
-
-
Experimental Control:
-
If the observed inflammatory response is confounding your experiment, consider using a TNFα neutralizing antibody as a control to determine if the effects are TNFα-dependent.
-
Issue 3: In Vivo Model Exhibits Adverse Events (e.g., weight loss, lethargy, skin rash)
Potential Cause: These observations may be related to the clinically reported adverse events of this compound, which include fatigue, nausea, and rash.
Troubleshooting Steps:
-
Monitor Animal Health:
-
Closely monitor animal body weight, food and water intake, and general behavior.
-
Dose-response studies in vivo can help identify a therapeutic window with acceptable tolerability.
-
-
Histopathological Analysis:
-
At the end of the study, perform a histopathological examination of major organs to look for any signs of toxicity.
-
-
Correlate with Clinical Data:
-
Be aware of the adverse events reported in human clinical trials (see table below) as they may provide insight into potential toxicities in animal models.
-
Data and Protocols
Quantitative Data Summary
Table 1: Clinically Observed Treatment-Related Adverse Events with this compound (GDC-0917)
| Adverse Event | Frequency | Grade |
| Fatigue | Most Frequent | Mostly G1-2 |
| Nausea | Most Frequent | Mostly G1-2 |
| Vomiting | Most Frequent | Mostly G1-2 |
| Rash | Frequent | Mostly G1-2 |
| Pruritus | Frequent | Mostly G1-2 |
| Elevated AST and ALT | Less Frequent | ≥ G3 in some patients |
| QTc Prolongation | Rare | G2 |
| Drug Hypersensitivity | Rare | G2 |
| Pneumonitis | Rare | G2 |
Data compiled from Phase I clinical trial reports.
Experimental Protocols
Protocol 1: Assessment of cIAP1 Degradation in PBMCs
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.
-
Treatment: Treat PBMCs with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cIAP1.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and visualize using an ECL substrate.
-
Quantify band intensity to determine the reduction in cIAP1 levels.
-
Visualizations
References
Technical Support Center: Mechanisms of Resistance to CUDC-427
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to the IAP antagonist CUDC-427.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, monovalent Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs).[1] Specifically, it binds to the SMAC binding groove on cIAP1, cIAP2, and XIAP, preventing them from inhibiting caspases. This leads to the induction of apoptosis. The degradation of cIAP1 and cIAP2 is a key event, as it allows for the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway, and also the formation of a RIPK1-dependent death-inducing complex (ripoptosome) when TNFα signaling is present.
Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What is a likely mechanism of acquired resistance?
A primary mechanism of acquired resistance to Smac mimetics like this compound is the upregulation of cIAP2.[2][3] While this compound induces the initial degradation of cIAP1 and cIAP2, the subsequent activation of the NF-κB pathway can lead to a rebound synthesis of cIAP2 mRNA and protein.[2][4] This newly synthesized cIAP2 is often refractory to this compound-mediated degradation, thereby re-establishing the inhibition of apoptosis and conferring resistance.[2][3]
Q3: Our cell line appears to be intrinsically resistant to this compound monotherapy. What could be the underlying reason?
Intrinsic resistance to this compound monotherapy is often observed in cell lines that do not produce sufficient levels of endogenous TNFα. The pro-apoptotic activity of this compound is significantly enhanced in the presence of TNFα, which acts as a second signal to trigger the formation of the ripoptosome and subsequent caspase-8 activation. In the absence of TNFα, this compound-induced cIAP1/2 degradation alone may not be sufficient to induce cell death.
Q4: How can we overcome cIAP2-mediated resistance to this compound in our experiments?
There are two main strategies to overcome cIAP2-mediated resistance:
-
Inhibition of the NF-κB pathway: Since the rebound synthesis of cIAP2 is largely dependent on NF-κB signaling, co-treatment with an NF-κB inhibitor (e.g., BMS-345541) can prevent cIAP2 upregulation and re-sensitize resistant cells to this compound.[2]
-
Inhibition of the PI3K/Akt pathway: The PI3K/Akt pathway has also been shown to regulate cIAP2 expression. Therefore, co-treatment with a PI3K inhibitor (e.g., LY294002) can suppress cIAP2 levels and overcome resistance.[2]
Q5: Are there other potential mechanisms of resistance to this compound besides cIAP2 upregulation?
While cIAP2 upregulation is a well-documented mechanism, other potential mechanisms of resistance to IAP antagonists, which could be relevant for this compound, include:
-
Alterations in the TNF signaling pathway: Mutations or downregulation of TNFR1, FADD, or Caspase-8 could impair the formation of the death-inducing complex.
-
Upregulation of other anti-apoptotic proteins: Increased expression of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can inhibit the mitochondrial pathway of apoptosis, which can be a downstream event of this compound action.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially reduce the intracellular concentration of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No or low apoptosis induction with this compound monotherapy in a new cell line. | The cell line may not produce sufficient endogenous TNFα. | 1. Test for TNFα secretion in the cell culture supernatant by ELISA. 2. Co-treat with a low dose of exogenous TNFα (e.g., 10 ng/mL) to assess sensitization to this compound. |
| Initial sensitivity to this compound is lost after several passages. | Acquired resistance due to cIAP2 upregulation. | 1. Perform Western blot analysis to compare cIAP1 and cIAP2 levels in sensitive (parental) and resistant cells after this compound treatment. Look for a rebound of cIAP2 in the resistant line. 2. Co-treat the resistant cells with this compound and an NF-κB inhibitor (e.g., BMS-345541) or a PI3K inhibitor (e.g., LY294002) to see if sensitivity is restored. |
| Incomplete degradation of cIAP1/2 observed by Western blot. | Insufficient drug concentration or incubation time. Suboptimal Western blot protocol. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for maximal cIAP1/2 degradation in your cell line. 2. Optimize your Western blot protocol, ensuring efficient protein extraction and transfer. Use a positive control cell line known to be sensitive to this compound. |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Edge effects in multi-well plates. Fluctuation in TNFα signaling. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. 3. If relying on endogenous TNFα, ensure consistent cell culture conditions. For more reproducible results, consider co-treatment with a fixed concentration of exogenous TNFα. |
Data Presentation
Table 1: Representative IC50 Values for a Smac Mimetic in Sensitive vs. Resistant Cancer Cell Lines.
| Cell Line | Phenotype | Smac Mimetic IC50 (in the presence of TNFα) |
| H2009 | Sensitive | ~100 nM |
| H1299 | Resistant | >1 µM |
Data is illustrative and based on findings for Smac mimetics in the indicated non-small cell lung cancer cell lines.[2] Researchers should determine the specific IC50 values for this compound in their experimental system.
Table 2: Relative Protein Levels in Sensitive vs. Resistant Cells Following Smac Mimetic Treatment.
| Protein | Sensitive Cells (e.g., H2009) | Resistant Cells (e.g., H1299) |
| cIAP1 | Degraded | Degraded |
| cIAP2 | Degraded | Initially degraded, followed by rebound upregulation |
| XIAP | Stable | Stable |
| Cleaved Caspase-8 | Increased | No significant increase |
| Cleaved PARP | Increased | No significant increase |
This table summarizes the typical protein expression changes observed in sensitive versus resistant cells upon treatment with a Smac mimetic and TNFα, based on Western blot analysis.[2]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating a this compound resistant cancer cell line by continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
-
Initial continuous exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days.
-
Dose escalation: Once the cells recover and resume a stable growth rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat dose escalation: Repeat step 4 each time the cells adapt to the current drug concentration and exhibit stable proliferation.
-
Characterize the resistant population: After several months of continuous culture (and multiple dose escalations), the resulting cell population should be significantly more resistant to this compound.
-
Validate resistance: Perform a cell viability assay on the resistant cell population and the parental cell line in parallel to quantify the fold-increase in the IC50 of this compound.
-
Cryopreserve resistant cells: Freeze down aliquots of the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot Analysis of IAP Proteins
This protocol is for assessing the levels of cIAP1, cIAP2, and XIAP in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-cIAP2, anti-XIAP, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration: Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins: Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with primary antibodies: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash and incubate with secondary antibody: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect and visualize: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze results: Quantify band intensities and normalize to the loading control to compare protein levels between different treatment conditions.
Protocol 3: siRNA-mediated Knockdown of cIAP2
This protocol is for transiently knocking down cIAP2 expression to assess its role in this compound resistance.
Materials:
-
siRNA targeting cIAP2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX (or other transfection reagent)
-
Opti-MEM reduced-serum medium
-
Cancer cell line of interest
Procedure:
-
Seed cells: The day before transfection, seed the cells in a 6-well plate so that they will be 70-80% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes: a. In one tube, dilute the cIAP2 siRNA (or control siRNA) in Opti-MEM. b. In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow complexes to form.
-
Transfect cells: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Incubate: Incubate the cells for 24-48 hours at 37°C.
-
Verify knockdown: After incubation, harvest a subset of the cells to verify cIAP2 knockdown by Western blot or qRT-PCR.
-
Perform downstream experiments: Use the remaining transfected cells for your this compound sensitivity assays (e.g., cell viability, apoptosis assays).
Visualizations
Figure 1. Signaling pathways in this compound sensitive versus resistant cells.
Figure 2. Workflow for generating a this compound resistant cell line.
Figure 3. Logic diagram for overcoming cIAP2-mediated resistance.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CUDC-427 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with CUDC-427 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as GDC-0917, is an orally available, small-molecule mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO).[1] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[1] By binding to IAPs, this compound prevents them from inhibiting caspases, thereby promoting apoptosis (programmed cell death) in cancer cells.[1] IAPs are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Preclinical studies have indicated potential toxicities, including reversible mild to moderate inflammation in the lungs and liver.[2] Clinical trials in humans have reported fatigue, nausea, vomiting, and rash as the most common treatment-related toxicities.[2][3] Dose-limiting toxicities (DLTs) have included grade 3 fatigue and grade 3 pruritus (itching).[3]
Q3: Is liver toxicity a concern with this compound?
A3: Yes, liver toxicity has been a concern. A clinical hold was placed on a phase I study of this compound due to liver toxicity.[4] This has led to the use of intermittent dosing regimens for other IAP inhibitors to reduce the potential for cumulative toxicities.[4] Researchers should closely monitor liver function in animal models.
Q4: How can I minimize the toxicity of this compound in my animal experiments?
A4: Several strategies can be employed to minimize toxicity:
-
Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and tumor type. Start with lower doses and gradually increase while monitoring for adverse effects.
-
Dosing Schedule: Consider intermittent dosing schedules (e.g., 14 days on, 7 days off) as used in clinical trials, which may reduce cumulative toxicity.[2][3]
-
Supportive Care: Implement supportive care measures to manage specific side effects. This can include the use of anti-emetics for nausea and vomiting, and topical or systemic treatments for skin rash and pruritus.
-
Formulation: Ensure proper formulation of this compound for oral administration. A common vehicle is 15% hydroxypropyl-β-cyclodextrin with 20 mM succinic acid in water.[5]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Animals
-
Problem: Animals treated with this compound are experiencing a body weight loss of more than 15%.
-
Possible Causes:
-
Drug-induced nausea, vomiting, or anorexia.
-
Systemic toxicity affecting overall health.
-
Tumor burden and associated cachexia.
-
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the dose calculations and administration volume.
-
Reduce Dose: Consider reducing the dose of this compound by 25-50% in subsequent cohorts.
-
Implement Supportive Care:
-
Provide highly palatable and calorically dense food.
-
Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to prevent dehydration.
-
Consider anti-emetic treatment (see Issue 2).
-
-
Monitor Closely: Increase the frequency of body weight and clinical sign monitoring to daily.
-
Euthanasia Criteria: Adhere to IACUC-approved endpoints for body weight loss (typically a 20% decrease from starting weight is a humane endpoint).[5]
-
Issue 2: Signs of Nausea and Vomiting (in relevant species)
-
Problem: Animals (e.g., ferrets, dogs) are exhibiting signs of nausea (lethargy, ptyalism) or are vomiting. While rodents do not vomit, they may exhibit pica (eating non-nutritive substances like bedding) as a surrogate for nausea.
-
Possible Causes:
-
Direct effect of this compound on the gastrointestinal tract or central nervous system.
-
-
Troubleshooting Steps:
-
Administer Anti-emetics:
-
5-HT3 Receptor Antagonists: Ondansetron or granisetron can be administered prior to this compound dosing. These are effective for acute chemotherapy-induced nausea and vomiting (CINV).[6][7]
-
NK-1 Receptor Antagonists: Aprepitant or its injectable prodrug fosaprepitant are effective for both acute and delayed CINV.[6][8]
-
Corticosteroids: Dexamethasone can be used in combination with other anti-emetics.[6][9]
-
-
Dosing Schedule Adjustment: Administer this compound at a time of day when animal activity is naturally lower.
-
Dietary Modification: Provide easily digestible food.
-
Issue 3: Development of Skin Rash and/or Pruritus (Itching)
-
Problem: Animals are developing skin rashes or are observed scratching excessively.
-
Possible Causes:
-
Drug-induced hypersensitivity reaction.
-
-
Troubleshooting Steps:
-
Topical Treatments:
-
Apply topical corticosteroids to the affected areas to reduce inflammation.
-
Use emollients to soothe the skin.
-
-
Systemic Treatments:
-
Environmental Enrichment: Provide environmental enrichment to distract animals from scratching.
-
Dose Reduction: If the rash is severe or persistent, consider reducing the this compound dose.
-
Data Presentation
Table 1: this compound Dose Escalation and Observed Toxicities in Human Clinical Trials
| Dose Level (mg, oral, daily) | Dosing Schedule | Most Common Treatment-Related Toxicities | Dose-Limiting Toxicities (DLTs) | Reference |
| 5 - 600 | 14 days on / 7 days off | Fatigue, Nausea, Vomiting, Rash | Grade 3 Fatigue (at 450 mg) | [2][3] |
| 5 - 600 | 14 days on / 7 days off | - | Grade 3 Pruritus, Grade 2 Drug Hypersensitivity, Pneumonitis, Rash, QT Prolongation (led to discontinuation in some patients) | [3] |
Table 2: this compound Preclinical Tolerability in a Mouse Xenograft Model
| Animal Model | Dose Range (mg/kg, oral, daily) | Dosing Duration | Observed Toxicity | Reference |
| Female SCID.bg mice with MDA-MB-231-X1.1 breast cancer xenografts | 0.08 - 16.30 | 21 days | Well-tolerated, with all dose groups experiencing a <11% decrease in mean body weight. | [5] |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Baseline Measurements: Before the first dose of this compound, record the body weight, food and water consumption, and overall clinical condition of each animal.
-
Daily Monitoring:
-
Record body weight.
-
Observe for clinical signs of toxicity, including changes in posture, activity level, grooming habits, and presence of skin abnormalities.
-
Monitor food and water intake.
-
-
Weekly Monitoring:
-
Perform a more detailed clinical examination, including palpation for any abnormalities.
-
If applicable to the study design, collect blood samples for complete blood count (CBC) and serum chemistry analysis to monitor for hematological and organ toxicities (especially liver and kidney function).
-
-
Toxicity Scoring: Use a standardized scoring system to grade the severity of observed toxicities. For example, a simple 0-4 scale can be used for skin rash, where 0 is normal and 4 is severe, ulcerative dermatitis.
-
Humane Endpoints: Clearly define and adhere to humane endpoints, such as a prespecified percentage of body weight loss, tumor burden, or severity of clinical signs, in accordance with institutional animal care and use committee (IACUC) guidelines.[5]
Protocol 2: Supportive Care for Pruritus in Mice
-
Antipruritic Agents:
-
Dexamethasone: Can be administered to suppress inflammation-associated itching.[1]
-
Tacrolimus: A topical calcineurin inhibitor that can be effective in atopic dermatitis models and may alleviate pruritus.[1]
-
Naloxone hydrochloride: An opioid antagonist that can significantly suppress scratching behavior.[1]
-
Curcumin: Topical application of curcumin cream has shown anti-pruritic effects in histamine-induced itching models in mice.[10]
-
-
Administration:
-
Topical agents should be applied to the affected area as needed, ensuring the animal cannot immediately groom it off.
-
Systemic agents should be administered according to their pharmacokinetic properties and the study design.
-
-
Behavioral Assessment: Quantify scratching behavior by video recording and counting the number of scratching bouts over a defined period.
Visualizations
References
- 1. Evaluation of antipruritic effects of several agents on scratching behavior by NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Dose-Escalation Study Evaluating the Safety Tolerability and Pharmacokinetics of this compound, a Potent, Oral, Monovalent IAP Antagonist, in Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mypcnow.org [mypcnow.org]
- 7. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Nausea and Vomiting During Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsh.or.th [tsh.or.th]
- 10. KoreaMed Synapse [synapse.koreamed.org]
overcoming poor response to CUDC-427 in vitro
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and overcome poor responses to CUDC-427 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a second-generation, orally available small molecule Smac mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs). Its primary targets are cIAP1, cIAP2, and XIAP. By binding to these IAPs, this compound mimics the function of the endogenous protein Smac/DIABLO, leading to two main outcomes:
-
Promotion of Apoptosis: By antagonizing XIAP, this compound relieves the inhibition of caspases (particularly caspase-3, -7, and -9), thereby lowering the threshold for apoptosis induction.
-
Induction of Cell Death via NF-κB: By inducing the auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2, this compound stabilizes NIK (NF-κB-inducing kinase). This leads to the activation of the non-canonical NF-κB pathway, resulting in the production of TNFα, which can act in an autocrine/paracrine manner to induce apoptosis.
Technical Support Center: CUDC-427 Assays and the Impact of DMSO Concentration
Welcome to the technical support center for CUDC-427 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a special focus on the impact of its solvent, Dimethyl Sulfoxide (DMSO), on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, monovalent mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO).[1] It functions as an inhibitor of Apoptosis Proteins (IAPs), specifically binding to the Smac binding groove on X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1] By inhibiting these IAPs, which are often overexpressed in cancer cells, this compound promotes the induction of apoptosis.[1]
Q2: What is the recommended final concentration of DMSO for in vitro this compound assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe for short-term assays. However, for sensitive cell lines or long-term experiments, it is highly recommended to use a final concentration of 0.1% or lower . It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any solvent effects.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO. A stock solution of 10-50 mM in 100% DMSO is typically prepared. It is important to use high-quality, anhydrous DMSO, as it is hygroscopic (absorbs moisture from the air), which can affect compound solubility and stability. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing significant cell death in my vehicle control wells. What could be the cause?
A4: Significant cell death in vehicle control wells is a strong indicator of DMSO toxicity. This can be due to several factors:
-
High final DMSO concentration: Ensure your final DMSO concentration is within the recommended range for your specific cell line.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to DMSO. You may need to perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells.
-
Extended incubation time: The cytotoxic effects of DMSO are time-dependent. For longer assays, a lower final DMSO concentration is necessary.
-
DMSO quality: Use high-purity, sterile-filtered DMSO suitable for cell culture.
Q5: My this compound doesn't seem to be inducing apoptosis. What are some potential reasons?
A5: If this compound is not inducing the expected apoptotic phenotype, consider the following:
-
Cell line resistance: Not all cell lines are sensitive to single-agent Smac mimetic treatment. Sensitivity can be influenced by the basal expression levels of IAPs and TNF family ligands. Some cell lines may require co-treatment with another agent (e.g., TNFα) to enhance this compound-induced apoptosis.[2]
-
Compound inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Suboptimal concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range.
-
Assay timing: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for observing apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Possible Cause | Recommendation |
| DMSO Concentration Variability | Ensure precise and consistent dilution of your DMSO stock to achieve the same final concentration across all wells and experiments. |
| Compound Precipitation | This compound may precipitate if the DMSO stock is added too quickly to the aqueous culture medium. To avoid this, perform serial dilutions of the stock solution in culture medium. Visually inspect for any precipitation after dilution. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain a uniform cell density. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Issue 2: No cIAP1 Degradation Observed by Western Blot
| Possible Cause | Recommendation |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment. cIAP1 degradation can be rapid, occurring within a few hours of treatment. |
| Poor Antibody Quality | Use a validated antibody specific for cIAP1. Include a positive control lysate from a cell line known to express cIAP1 and a negative control. |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. |
| Low cIAP1 Expression in the Cell Line | Confirm that your cell line expresses detectable levels of cIAP1. Some cell lines may have very low basal expression. |
| Cell Line-Specific Resistance Mechanisms | In some contexts, the degradation of cIAP2 is dependent on the presence of cIAP1.[3] Complex regulatory mechanisms may be at play. |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Cell Viability
| DMSO Concentration | Effect on Cell Viability | Recommendations |
| < 0.1% | Generally considered safe with minimal cytotoxic effects, even in long-term assays. | Ideal for sensitive cell lines and experiments lasting more than 48 hours. |
| 0.1% - 0.5% | Often tolerated by many robust cell lines in short-term assays (24-48 hours) with minor effects on cell proliferation.[4] | A common working range, but a vehicle control is essential. Test for cell line-specific toxicity. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, which is cell-type and exposure-time dependent.[4] Can alter gene expression and cell differentiation.[4] | Use with caution and only after determining the tolerance of your specific cell line. Not recommended for long-term assays. |
| > 1.0% | Significant cytotoxicity is expected in most cell lines. Can induce apoptosis and other cellular stress responses. | Should be avoided for most cell-based assays. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The MDA-MB-231 breast cancer cell line is provided as an example.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: cIAP1 Degradation Assay by Western Blot
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
6-well cell culture plates
-
This compound
-
Anhydrous DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 2, 4, 6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for β-actin as a loading control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: DMSO Troubleshooting Workflow.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CUDC-427 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of CUDC-427. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of your this compound compound, follow this workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its stability. The recommended storage conditions are summarized in the table below.[1][2]
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
Q2: What are the recommended storage conditions for this compound in solvent?
A2: Once dissolved, this compound solutions should be stored at low temperatures to maintain their integrity.[1]
| Storage Condition | Duration |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
Q3: Can I store this compound at room temperature?
A3: this compound is shipped at room temperature for short periods in the continental US. However, for long-term storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.[1]
Handling and Formulation
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro use, Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 50 mg/mL (88.54 mM). It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility. Sonication may be required to fully dissolve the compound.[1][2]
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 10 mg of this compound in 1.7709 mL of DMSO. Ensure the powder is fully dissolved, using sonication if necessary.
Q6: Is there a recommended formulation for in vivo studies?
A6: Yes, a common formulation for in vivo use involves a multi-component vehicle. For example, to prepare a 1 mL working solution, you can add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL.[1] Another reported vehicle for oral administration is 15% hydroxypropyl-β-cyclodextrin with 20 mM succinic acid in water.[1]
Degradation and Troubleshooting
Q7: What are the potential signs of this compound degradation?
A7: While specific degradation products are not well-documented in publicly available literature, general signs of small molecule degradation can include:
-
Loss of biological activity: A noticeable decrease in the expected efficacy in your experiments.
-
Changes in physical appearance: The powder may change color (it is typically a light yellow to yellow solid) or become clumpy.[1] The solution may become cloudy or show precipitates that do not dissolve with warming or sonication.
-
Inconsistent experimental results: High variability between experiments using the same batch of the compound.
Q8: What chemical moieties in this compound could be susceptible to degradation?
A8: Based on its chemical structure, this compound contains several functional groups that could be susceptible to degradation under certain conditions:
-
Amide bonds: These can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Thiazole and Oxazole rings: These heterocyclic rings can be sensitive to strong oxidizing agents or certain pH conditions.
-
Tertiary amine: The methylamino group could be susceptible to oxidation.
It is advisable to avoid harsh chemical conditions, such as extreme pH and the presence of strong oxidizing or reducing agents, in your experimental setup.[3]
Q9: How does this compound work to induce degradation of its target proteins?
A9: this compound is a Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP. By binding to these IAPs, this compound mimics the endogenous protein Smac/DIABLO, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation of anti-apoptotic proteins ultimately promotes programmed cell death (apoptosis).
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 564.70 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 5.65 mg.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
In Vitro cIAP1 Reduction Assay
This is a generalized protocol based on the described activity of this compound.
-
Cell Culture:
-
Culture Peripheral Blood Mononuclear Cells (PBMCs) or a cancer cell line of interest in appropriate media.
-
-
Treatment:
-
Plate the cells at a suitable density.
-
Prepare serial dilutions of this compound from your stock solution in the cell culture medium. A typical concentration range could be 0.1 nM to 10 µM.[1]
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against cIAP1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Normalize the cIAP1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
-
Analysis:
-
Quantify the reduction in cIAP1 levels in a concentration-dependent manner. Greater than 80% inhibition at concentrations above 0.1 µM can be expected.[1]
-
References
Validation & Comparative
Validating CUDC-427 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of CUDC-427, a potent IAP antagonist, in a cellular context. We present a detailed analysis of this compound's performance against other well-established Smac mimetics, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and IAP Antagonism
This compound (also known as GDC-0917) is a second-generation, orally available, monovalent Smac mimetic that functions as a pan-selective inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases and activating pro-survival signaling pathways like NF-κB.[3][4][5] this compound mimics the endogenous IAP antagonist Smac/DIABLO, binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby relieving their inhibitory effects and promoting cancer cell death.[3][4][5]
Comparative Analysis of IAP Inhibitors
This compound is one of several Smac mimetics developed for cancer therapy. This section compares its binding affinities and cellular potencies with other notable IAP inhibitors.
Binding Affinities (Ki) for IAP Proteins
The inhibitory potential of Smac mimetics is determined by their binding affinity to the BIR domains of IAP proteins. The table below summarizes the reported Ki values for this compound and its alternatives. Lower Ki values indicate stronger binding.
| Compound | cIAP1 (Ki, nM) | cIAP2 (Ki, nM) | XIAP (Ki, nM) | ML-IAP (Ki, nM) |
| This compound | <60 | <60 | <60 | <60 |
| GDC-0152 | 17 | 43 | 28 | 14 |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | - |
| Birinapant | <1 (Kd) | - | 45 (Kd) | - |
Cellular Potency (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) reflects a compound's effectiveness in inhibiting cell growth. The following table presents IC50 values for various Smac mimetics across different cancer cell lines.
| Cell Line | Cancer Type | This compound (µM) | GDC-0152 (µM) | LCL161 (µM) | Birinapant (µM) |
| MDA-MB-231 | Breast Cancer | - | - | - | - |
| A2058 | Melanoma | - | - | - | - |
| Hep3B | Hepatocellular Carcinoma | - | - | 10.23 | - |
| PLC5 | Hepatocellular Carcinoma | - | - | 19.19 | - |
Experimental Protocols for Target Engagement Validation
Validating that a drug interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for key assays to confirm this compound target engagement.
Western Blotting for cIAP1 Degradation
Principle: this compound binding to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation. This can be visualized as a decrease in the cIAP1 protein band on a Western blot.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize cIAP1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm direct target engagement in intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (cIAP1, cIAP2, or XIAP) at each temperature by Western blotting as described above. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Co-Immunoprecipitation (Co-IP) for IAP-Binding Partners
Principle: Co-IP is used to determine if this compound disrupts the interaction between IAPs and their binding partners (e.g., Smac/DIABLO or caspases).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the lysate with an antibody against the bait protein (e.g., XIAP) overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., Smac/DIABLO). A decrease in the co-precipitated partner in the this compound-treated sample indicates disruption of the interaction.
Annexin V Apoptosis Assay
Principle: A functional consequence of IAP inhibition is the induction of apoptosis. Annexin V staining followed by flow cytometry can quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a time course (e.g., 24, 48, 72 hours).
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
NF-κB Reporter Assay
Principle: IAPs are involved in the activation of the NF-κB signaling pathway. This compound can modulate this pathway. An NF-κB reporter assay measures changes in NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, with or without an NF-κB stimulus like TNF-α.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB signaling.
Visualizing Pathways and Workflows
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for target validation.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
References
- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Predicting CUDC-427 Sensitivity: A Comparative Guide to Biomarkers for IAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with targeted agents offering the promise of personalized medicine. CUDC-427 (birinapant), a small molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), has shown potential in preclinical and clinical settings. As an Inhibitor of Apoptosis Protein (IAP) antagonist, this compound aims to restore the natural process of programmed cell death in cancer cells. However, a significant challenge remains in identifying patients who are most likely to respond to this and other IAP inhibitors. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to this compound, with reference to alternative IAP inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: The IAP Signaling Axis
This compound and other SMAC mimetics function by targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP.[1][2] This binding disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has a dual effect: it liberates caspases and also modulates the NF-κB signaling pathway, which can switch from a pro-survival to a pro-apoptotic signal, often mediated by Tumor Necrosis Factor-alpha (TNF-α).
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Predictive Biomarkers for this compound Sensitivity
Several biomarkers have been investigated to predict the response to this compound and other SMAC mimetics. These can be broadly categorized into protein-level expression and gene signatures.
Protein-Level Biomarkers
The expression levels of key proteins in the IAP and TNF-α signaling pathways are critical determinants of sensitivity.
| Biomarker Category | Specific Biomarker | Rationale for Prediction of Sensitivity |
| IAP Family Proteins | High cIAP1/cIAP2 Expression | High levels of these primary targets may indicate a greater dependence of the cancer cell on IAP-mediated survival, making them more susceptible to IAP inhibitors. |
| Low XIAP Expression | While this compound targets XIAP, some studies suggest that high XIAP levels may contribute to resistance.[3] A decrease in XIAP levels post-treatment has been associated with sensitivity.[3] | |
| TNF-α Signaling | Autocrine TNF-α Production | Cancer cells that can produce their own TNF-α upon IAP inhibition are more likely to undergo apoptosis. In the absence of IAPs, TNF-α signaling shifts from pro-survival NF-κB activation to pro-apoptotic caspase-8 activation. |
| High TNFR1 Expression | Adequate levels of the TNF-α receptor 1 are necessary to transduce the apoptotic signal initiated by TNF-α. |
Table 1: Protein-Level Biomarkers for this compound Sensitivity
Gene Signatures
High-throughput screening and genomic analysis of cancer cell lines and patient tumors have led to the identification of gene expression patterns that may predict sensitivity to this compound. While a definitive, clinically validated gene signature for this compound is still under investigation, research has pointed towards signatures enriched in genes related to apoptosis, cell death, and TNF-α signaling pathways.
One approach involves comparing the transcriptomic profiles of sensitive versus resistant cell lines to identify a set of genes whose expression correlates with the drug response. For example, a hypothetical 10-gene signature could be developed and validated as described in the experimental protocols below.
Comparison with Alternative IAP Inhibitors
This compound is one of several SMAC mimetics that have been evaluated in clinical trials. A direct comparison of their efficacy in relation to the aforementioned biomarkers is crucial for selecting the most appropriate therapeutic strategy.
| IAP Inhibitor | Structure | Primary Targets | Reported IC50 Range (in sensitive lines) | Key Characteristics |
| This compound (Birinapant) | Bivalent | cIAP1, cIAP2, XIAP | 10 nM - 1 µM | Potent inducer of cIAP1/2 degradation.[2] |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | 0.5 µM - 10 µM | Orally bioavailable.[2] |
| GDC-0152 | Monovalent | cIAP1, cIAP2, XIAP | 20 nM - 50 nM | Pan-IAP inhibitor.[2] |
| Debio 1143 (Xevinapant) | Monovalent | cIAP1, cIAP2 > XIAP | Ki: 1.9 nM (cIAP1), 5.1 nM (cIAP2), 66.4 nM (XIAP) | Shows promise in combination with chemoradiation. |
Table 2: Comparison of this compound with Alternative IAP Inhibitors
Note: IC50 and Ki values are highly dependent on the cell line and assay conditions.
Experimental Protocols
To aid in the validation and clinical implementation of these biomarkers, detailed experimental protocols for key assays are provided below.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for validating predictive biomarkers for this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of IAP inhibitors on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and other IAP inhibitors
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the IAP inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot for IAP Protein Expression
This protocol is used to quantify the expression levels of cIAP1, cIAP2, and XIAP.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to the loading control.
ELISA for TNF-α Secretion
This protocol is used to measure the concentration of TNF-α secreted by cancer cells into the culture medium.
Materials:
-
Conditioned media from cell cultures
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant at various time points after treatment with IAP inhibitors.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Patient-Derived Xenograft (PDX) Models for In Vivo Validation
PDX models, where patient tumor tissue is implanted into immunodeficient mice, provide a more clinically relevant platform to test drug efficacy and validate biomarkers.
Procedure:
-
Establish PDX models from tumor tissues of patients with various cancer types.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treat the mice with this compound, alternative IAP inhibitors, or vehicle control according to a predetermined schedule.
-
Monitor tumor growth by caliper measurements and calculate tumor growth inhibition (TGI).
-
At the end of the study, collect tumor tissues for biomarker analysis (Western blot for IAP levels, immunohistochemistry for proliferation and apoptosis markers).
-
Correlate the in vivo drug response with the pre-treatment biomarker status of the original patient tumor.
Conclusion
The identification of robust predictive biomarkers is paramount for the successful clinical development and application of this compound and other IAP inhibitors. This guide highlights the central role of the IAP and TNF-α signaling pathways in determining sensitivity to these agents. A multi-faceted approach, combining the analysis of protein expression levels (cIAPs, XIAP, TNFR1), functional assays (autocrine TNF-α secretion), and potentially validated gene signatures, will be crucial for patient stratification. The provided experimental protocols offer a framework for researchers to further investigate and validate these biomarkers, ultimately paving the way for a more personalized and effective use of IAP inhibitors in cancer therapy.
References
TNF-alpha as a Predictive Biomarker for CUDC-427: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-427 (also known as GDC-0917) is a potent, orally available, small-molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins.[1] IAPs are frequently overexpressed in cancer cells, enabling them to evade apoptosis and develop resistance to conventional therapies.[1] this compound mimics the endogenous IAP inhibitor, Smac/DIABLO, to restore apoptotic signaling. Emerging preclinical evidence suggests that Tumor Necrosis Factor-alpha (TNF-alpha), a pro-inflammatory cytokine, may serve as a predictive biomarker for sensitivity to this compound and other IAP inhibitors. This guide provides a comparative analysis of this compound's performance in the context of TNF-alpha expression, alongside alternative predictive markers, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and the Role of TNF-alpha
This compound functions by binding to and antagonizing IAP proteins, primarily XIAP, cIAP1, and cIAP2. This action liberates caspases, the key executioners of apoptosis, from IAP-mediated inhibition. The degradation of cIAP1 and cIAP2 induced by this compound also leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. A critical consequence of cIAP antagonism is the sensitization of tumor cells to TNF-alpha-mediated apoptosis. In many cancer cells, an autocrine TNF-alpha signaling loop is present but is kept in check by IAPs. By removing this inhibition, this compound can convert a pro-survival TNF-alpha signal into a pro-apoptotic one.
Caption: this compound signaling pathway and its interplay with TNF-alpha.
Quantitative Data Presentation
The following tables summarize preclinical data on the performance of IAP inhibitors in relation to TNF-alpha and XIAP levels. Due to the limited availability of public clinical data for this compound with direct biomarker correlation, these in vitro findings provide foundational evidence for the predictive potential of TNF-alpha.
Table 1: Correlation of TNF-alpha Induction with Sensitivity to a Smac Mimetic (IAP Inhibitor) in Combination with Chemotherapy in Cancer Cell Lines
| Cell Line | Cancer Type | TNF-alpha mRNA Induction (fold change) with IAP inhibitor | Response to Combination Therapy |
| HCT116 | Colon Carcinoma | ~8 | Sensitive |
| HT29 | Colon Carcinoma | ~6 | Sensitive |
| A549 | Lung Carcinoma | ~5 | Sensitive |
| SK-OV-3 | Ovarian Carcinoma | ~4 | Sensitive |
| MDA-MB-231 | Breast Carcinoma | <2 | Resistant |
| PC-3 | Prostate Carcinoma | <2 | Resistant |
Data adapted from a study on a Smac mimetic, demonstrating that cell lines sensitive to the combination of an IAP inhibitor and chemotherapy show a significant induction of TNF-alpha mRNA, whereas resistant cell lines do not.
Table 2: XIAP as an Alternative Predictive Marker for IAP Inhibitor Sensitivity
| Parameter | High XIAP Expression | Low XIAP Expression |
| Predicted Response to IAP inhibitors | Potentially more sensitive | Potentially less sensitive |
| Rationale | High XIAP levels indicate a stronger dependence of the cancer cell on IAP-mediated apoptosis inhibition. | Lower XIAP levels may suggest that other survival pathways are more dominant. |
| Supporting Evidence | Preclinical studies have shown that decreased XIAP levels are detected in cell lines that are highly sensitive to this compound.[2] |
Experimental Protocols
Measurement of TNF-alpha Levels in Patient Serum/Plasma by ELISA
This protocol provides a general framework for the quantitative determination of TNF-alpha concentrations in serum or plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
TNF-alpha ELISA kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., 0.05% Tween 20 in PBS)
-
Stop solution (e.g., 2 N H2SO4)
-
Patient serum or plasma samples
-
Pipettes and sterile tips
-
Distilled or deionized water
Procedure:
-
Sample Collection and Preparation: Collect whole blood and separate serum or plasma according to standard clinical procedures. Samples should be stored at -80°C if not assayed immediately. Thaw samples on ice before use.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Assay Procedure: a. Bring all reagents to room temperature before use. b. Add 100 µL of standard or sample to each well of the microplate pre-coated with anti-TNF-alpha antibody. c. Incubate for the time and temperature specified in the kit instructions (e.g., 2 hours at room temperature). d. Aspirate each well and wash three times with wash buffer. e. Add 100 µL of biotin-conjugated anti-TNF-alpha antibody to each well. f. Incubate as directed (e.g., 1 hour at room temperature). g. Aspirate and wash each well three times. h. Add 100 µL of streptavidin-HRP to each well. i. Incubate as directed (e.g., 45 minutes at room temperature). j. Aspirate and wash each well five times. k. Add 100 µL of TMB substrate solution to each well. l. Incubate in the dark as directed (e.g., 30 minutes at room temperature). m. Add 50 µL of stop solution to each well. n. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of TNF-alpha in the samples by interpolating from the standard curve.
Measurement of XIAP Levels in Tumor Tissue by ELISA
This protocol outlines a general method for quantifying XIAP protein levels in tumor tissue homogenates.
Materials:
-
XIAP ELISA kit (commercially available)
-
Tumor biopsy samples
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: a. Excise tumor tissue and immediately snap-freeze in liquid nitrogen or store at -80°C. b. Weigh a small piece of the frozen tissue (e.g., 10-20 mg) and add ice-cold homogenization buffer. c. Homogenize the tissue on ice until a uniform lysate is obtained. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA assay. f. Normalize the lysate concentration with homogenization buffer to a standard concentration (e.g., 1 mg/mL).
-
ELISA Procedure: Follow the steps outlined in the TNF-alpha ELISA protocol, substituting the tumor lysate for the serum/plasma sample and using the reagents provided in the XIAP ELISA kit.
-
Data Analysis: Similar to the TNF-alpha ELISA, generate a standard curve and determine the concentration of XIAP in the tumor lysates. The results can be expressed as pg of XIAP per mg of total protein.
Mandatory Visualizations
Caption: Workflow for evaluating TNF-alpha as a predictive marker.
Caption: Comparison of potential predictive biomarkers for this compound.
Conclusion
Preclinical data strongly suggest that TNF-alpha plays a crucial role in the mechanism of action of this compound and holds promise as a predictive biomarker for treatment response. The induction of TNF-alpha in sensitive tumor cells upon treatment with IAP inhibitors highlights a key dependency that can be exploited for patient stratification. Furthermore, the direct target of this compound, XIAP, also represents a compelling biomarker candidate. While definitive clinical data correlating these biomarkers with patient outcomes for this compound are not yet widely available, the foundational evidence presented in this guide provides a strong rationale for their continued investigation in clinical trials. The detailed experimental protocols provided herein offer a standardized approach for incorporating these biomarker measurements into future studies, which will be critical for validating their clinical utility and advancing the personalized application of IAP inhibitors in oncology.
References
XIAP Levels as a Biomarker for CUDC-427 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CUDC-427, a second mitochondrial-derived activator of caspases (Smac) mimetic and inhibitor of apoptosis proteins (IAPs), with other alternative IAP inhibitors. A central focus of this guide is the evaluation of X-linked inhibitor of apoptosis protein (XIAP) levels as a predictive biomarker for treatment response. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in the design and interpretation of studies related to this compound and other Smac mimetics.
Introduction to this compound and IAP Inhibition
This compound (also known as GDC-0917) is an orally available, monovalent Smac mimetic that targets and inhibits IAP proteins.[1] IAPs, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases.[1] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to IAPs, leading to their degradation and subsequent induction of apoptosis in cancer cells.
Emerging evidence suggests that the cellular levels of XIAP may serve as a biomarker to predict the sensitivity of cancer cells to this compound. Studies have shown that a decrease in XIAP levels is detected in cell lines that are highly sensitive to this compound treatment.[2][3] This guide explores this relationship and compares the efficacy of this compound with other IAP inhibitors.
Comparative Performance of IAP Inhibitors
The following tables summarize the in vitro efficacy (IC50 values) of this compound and alternative Smac mimetics in various cancer cell lines. While a direct correlation with XIAP expression levels is not always explicitly stated in the literature, the data provides a basis for comparative analysis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.04 | [4] |
| WSU-DLCL2 | Lymphoma | 4.26 | [4] |
| Neuroblastoma Cell Lines | Neuroblastoma | 20 - 60 | [5] |
Table 2: Comparative IC50 Values of Alternative IAP Inhibitors
| IAP Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| LCL161 | CCRF-CEM | T-cell ALL | 0.25 | [6] |
| LCL161 | Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [6] |
| LCL161 | Neuroblastoma Cell Lines | Neuroblastoma | 20 - 60 | [5] |
| Birinapant | Various | Hematological and Solid Tumors | Not specified | |
| GDC-0152 | Various | Glioblastoma, Leukemia, Osteosarcoma | Not specified | [7] |
| Debio 1143 (AT-406) | Neuroblastoma Cell Lines | Neuroblastoma | 50 - >100 | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits XIAP, promoting apoptosis.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of IAP inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other IAP inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other IAP inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
XIAP Level Measurement by Western Blot
This protocol outlines the steps for quantifying XIAP protein levels in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-XIAP
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-XIAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
XIAP Level Measurement by ELISA
This protocol provides a method for the quantitative measurement of XIAP in cell lysates using a sandwich ELISA kit.
Materials:
-
Cell lysates
-
XIAP ELISA kit (containing pre-coated plates, detection antibody, standards, and other reagents)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate as per the kit's protocol to allow XIAP to bind to the immobilized antibody.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Addition: Add the biotin-conjugated detection antibody specific for XIAP.
-
Incubation and Washing: Incubate the plate and then wash to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-HRP to the wells.
-
Incubation and Washing: Incubate and wash to remove unbound enzyme conjugate.
-
Substrate Addition: Add the substrate solution to the wells, which will be converted by HRP to produce a colored product.
-
Color Development: Incubate the plate for a specific time to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of XIAP in the samples.
Conclusion
The available data suggests a strong rationale for investigating XIAP levels as a predictive biomarker for the response to this compound and other IAP inhibitors. A decrease in XIAP protein levels appears to correlate with increased sensitivity to these agents. The experimental protocols provided in this guide offer a framework for researchers to further explore this relationship and to compare the efficacy of different Smac mimetics in various cancer models. Further studies with comprehensive quantitative analysis of XIAP expression across a broad range of cancer cell lines are warranted to solidify the clinical utility of XIAP as a biomarker for IAP inhibitor therapy.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
A Comparative Guide to SMAC Mimetics: CUDC-427 (Monovalent) vs. Bivalent Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monovalent Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, CUDC-427, and bivalent SMAC mimetics, with a focus on their biochemical activity and cellular performance. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to SMAC Mimetics and IAP Targeting
In the intricate signaling network of apoptosis, or programmed cell death, the Inhibitor of Apoptosis (IAP) proteins play a crucial role as endogenous inhibitors. By binding to and neutralizing caspases, the key executioners of apoptosis, IAP proteins can prevent cell death. Many cancer cells exploit this mechanism by overexpressing IAPs, thereby gaining a survival advantage and resistance to therapies.
SMAC mimetics are a class of therapeutic agents designed to counteract this pro-survival mechanism. They mimic the action of the endogenous protein SMAC/DIABLO, which, upon its release from the mitochondria during apoptosis signaling, binds to IAP proteins and relieves their inhibitory effect on caspases, thus promoting cell death. SMAC mimetics are broadly categorized into monovalent and bivalent compounds, distinguished by the number of IAP-binding motifs they possess. This compound is a notable example of a monovalent SMAC mimetic, while compounds like birinapant represent the bivalent class.
Mechanism of Action: Restoring the Apoptotic Pathway
Both monovalent and bivalent SMAC mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, particularly cIAP1, cIAP2, and XIAP. This binding event triggers a cascade of events leading to the promotion of apoptosis. A primary mechanism involves the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway and can lead to the production of TNFα. In the absence of cIAPs, TNFα signaling switches from a pro-survival to a pro-apoptotic signal, leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8, which subsequently activates effector caspases-3 and -7, culminating in apoptosis. Furthermore, by binding to XIAP, SMAC mimetics prevent it from directly inhibiting caspases-3, -7, and -9.
Figure 1. Signaling pathway of SMAC mimetics.
Structural Distinction: Monovalent vs. Bivalent Scaffolds
The fundamental difference between this compound and bivalent SMAC mimetics lies in their chemical structure, which dictates their interaction with IAP proteins. This compound, being monovalent, possesses a single SMAC mimetic motif. In contrast, bivalent SMAC mimetics, such as birinapant, feature two such motifs connected by a chemical linker. This bivalency allows for simultaneous engagement with multiple BIR domains on IAP proteins, a characteristic that significantly enhances their binding affinity and potency.
Unlocking Synergistic Potential: CUDC-427 in Combination with Chemotherapy
A detailed guide for researchers and drug development professionals on the synergistic effects of the IAP antagonist CUDC-427 with conventional chemotherapy, supported by preclinical data and mechanistic insights.
Introduction
This compound, a potent, orally available, monovalent mimetic of the second mitochondrial-derived activator of caspases (Smac), has emerged as a promising agent in oncology. By antagonizing the inhibitor of apoptosis proteins (IAPs), this compound restores the natural process of programmed cell death, or apoptosis, in cancer cells. While showing activity as a monotherapy in certain preclinical models, the true potential of this compound may lie in its ability to synergize with and enhance the efficacy of standard chemotherapeutic agents. This guide provides a comprehensive comparison of the preclinical evidence for the synergistic effects of this compound in combination with various chemotherapy drugs, presenting available quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Mechanism of Action: A Dual Approach to Inducing Apoptosis
This compound functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2. This binding event liberates caspases, the key executioners of apoptosis, from IAP-mediated inhibition, thereby promoting cell death. Furthermore, the degradation of cIAP1 and cIAP2 can lead to the activation of the non-canonical NF-κB pathway and the production of tumor necrosis factor-alpha (TNF-α), which can further contribute to an apoptotic microenvironment.
The synergistic potential of this compound with chemotherapy stems from the fact that many chemotherapeutic agents induce cellular stress and DNA damage, which can prime cancer cells for apoptosis. By simultaneously removing the IAP-mediated "brakes" on apoptosis, this compound can significantly lower the threshold for chemotherapy-induced cell death.
Preclinical Synergistic Effects of this compound with Chemotherapy
While comprehensive, direct comparative studies of this compound with a wide range of chemotherapies are limited in publicly available literature, existing preclinical data and studies on related SMAC mimetics provide strong evidence for synergistic interactions. This section summarizes the available findings.
Combination with Taxanes (Paclitaxel and Docetaxel)
A study on a different multi-target inhibitor, CUDC-101 (which has HDAC inhibitory activity in addition to targeting other pathways), in combination with docetaxel in prostate cancer models, demonstrated a significant synergistic reduction in tumor growth.[1] This combination was shown to suppress the AKT and ERK1/2 signaling pathways and reverse the epithelial-mesenchymal transition (EMT).[1] While not this compound, this study highlights the potential for synergistic interactions between IAP-pathway modulators and taxanes.
Combination with Platinum-Based Agents (Carboplatin)
Platinum-based agents like carboplatin are widely used and induce apoptosis by forming DNA adducts, leading to cell cycle arrest and DNA damage. The synergy between SMAC mimetics and platinum-based chemotherapy is an area of active investigation. Preclinical studies with other SMAC mimetics have shown promise in overcoming platinum resistance.
Combination with Antimetabolites (Gemcitabine)
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to apoptosis. The combination of SMAC mimetics with gemcitabine has shown synergistic effects in preclinical models of pancreatic cancer. This suggests that this compound could also enhance the efficacy of gemcitabine in relevant cancer types.
Quantitative Data from Preclinical Studies
Detailed quantitative data on the synergistic effects of this compound with specific chemotherapies remains limited in the public domain. The following table is a template based on the type of data typically generated in such preclinical studies and will be populated as more specific information becomes available.
| Cancer Type | Chemotherapy Agent | In Vitro Assay | Key Findings (e.g., Combination Index) | In Vivo Model | Key Findings (e.g., Tumor Growth Inhibition) | Reference |
| B-cell Lymphoma | Various | Growth Inhibition | DLBCL cell lines were most sensitive to this compound. | DLBCL Xenograft & B-cell Lymphoma Syngeneic | Daily dosing induced tumor regression or stasis. | [2] |
Experimental Protocols
To provide a framework for researchers, this section outlines typical methodologies used to assess the synergistic effects of drug combinations in preclinical settings.
In Vitro Synergy Assessment
Cell Viability and Proliferation Assays:
-
Cell Lines: A panel of relevant cancer cell lines is selected.
-
Treatment: Cells are treated with this compound alone, a chemotherapy agent alone, and the combination of both at various concentrations.
-
Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo after a defined incubation period (e.g., 72 hours).
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination. Synergy is quantitatively determined using methods like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays:
-
Method: Apoptosis is quantified using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or colorimetric assay.
-
Analysis: The percentage of apoptotic cells in the combination treatment group is compared to the single-agent and control groups.
In Vivo Synergy Assessment
Xenograft Models:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. Dosing schedules and routes of administration are based on prior pharmacokinetic and tolerability studies.
-
Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control.
-
Analysis: The TGI of the combination therapy is compared to the TGI of the individual agents to assess for synergistic or additive effects.
Signaling Pathways and Mechanistic Insights
The synergistic effect of this compound with chemotherapy is believed to be mediated through the convergence of pro-apoptotic signals.
DOT Script for Signaling Pathway:
Caption: this compound and chemotherapy synergistically induce apoptosis.
Experimental Workflow for Synergy Assessment:
Caption: Workflow for assessing this compound and chemotherapy synergy.
Conclusion
The available preclinical evidence, though not exhaustive for all chemotherapy combinations, strongly supports the rationale for combining the IAP antagonist this compound with conventional chemotherapy. By targeting a key mechanism of apoptosis resistance, this compound has the potential to significantly enhance the therapeutic efficacy of a wide range of cytotoxic agents. Further preclinical studies providing detailed quantitative data on synergy, along with well-designed clinical trials, are warranted to fully elucidate the clinical potential of these combination strategies in improving outcomes for cancer patients. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring and advancing the synergistic applications of this compound in oncology.
References
Safety Operating Guide
Proper Disposal of CUDC-427: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like CUDC-427 is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, its nature as a potent, biologically active compound used in cancer research necessitates a cautious and informed approach to its disposal.[1] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of all laboratory chemical waste.[1]
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and gloves.[2] In case of a spill, absorb the material with an inert, non-combustible material and decontaminate the area with alcohol.[1] Dispose of the contaminated material as hazardous waste.[1]
Step-by-Step Disposal Procedures
Given the biological activity of this compound as an IAP antagonist with potential antineoplastic properties, a conservative approach to disposal is recommended.[3][4] Even if not officially classified as hazardous, it is prudent to manage it as you would other potent research compounds or trace chemotherapy waste.[2][5]
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash or dispose of it down the sanitary sewer.[6][7] It should be segregated as chemical waste.
-
Waste Containers:
-
Solid Waste: Collect solid this compound, such as unused powder, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Materials: All items that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered trace-contaminated waste and disposed of in a designated container for chemical or trace chemotherapy waste.[2][5]
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used. Follow your institution's specific guidelines for hazardous waste labeling.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition.[1]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7] Incineration is a common and recommended disposal method for many pharmaceutical and antineoplastic agents.[5][8]
Summary of Key Data
For quick reference, the following table summarizes essential information about this compound.
| Property | Value | Source |
| Synonyms | GDC-0917 | [1] |
| Molecular Formula | C29H36N6O4S | [1] |
| Molecular Weight | 564.70 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. No specific experimental protocols for the chemical deactivation of this compound are readily available. Therefore, professional disposal is the recommended course of action.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
This structured approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, while maintaining compliance with regulatory standards. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling CUDC-427
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CUDC-427, a potent, orally available, monovalent mimetic of the second mitochondrial-derived activator of caspases (Smac/DIABLO) and an inhibitor of Inhibitor of Apoptosis Proteins (IAPs) with potential antineoplastic activity.[1] While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, its mechanism of action as a targeted anti-cancer agent necessitates that it be handled with the precautions typically afforded to cytotoxic and potent compounds to minimize occupational exposure.
Risk Assessment and Engineering Controls
A thorough risk assessment should be conducted before handling this compound.[2][3] Engineering controls are the primary method for minimizing exposure and should be prioritized over personal protective equipment (PPE).
| Control Measure | Recommendation |
| Primary Engineering Control | All handling of this compound powder and stock solutions should be performed in a dedicated containment system such as a chemical fume hood, biological safety cabinet (Class II), or a containment ventilated enclosure (CVE).[4][5] |
| Ventilation | Ensure adequate ventilation in the laboratory. Exhaust systems should not recirculate air back into the room.[4] |
| Designated Area | All work with this compound should be conducted in a designated area clearly marked with appropriate hazard signs. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in powder form or in solution. PPE should be selected based on a risk assessment and must be worn at all times within the designated handling area.[2][5]
| PPE Component | Specifications and Procedures |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Gloves should be inspected for defects before use and changed immediately if contaminated or torn. The outer glove should be removed before leaving the immediate work area. |
| Gown | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner pair of gloves. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles must be worn. A full-face shield should be used when there is a significant risk of splashes. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the powder outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Procedures
Adherence to strict operational procedures is critical to prevent contamination and exposure.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage in a designated receiving area.
-
This compound should be stored in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder and -80°C for stock solutions.
Preparation of Solutions:
-
All weighing and reconstitution of this compound powder must be performed within a primary engineering control.
-
Use a dedicated set of calibrated equipment (e.g., spatulas, weighing paper, pipettes).
-
Employ wet-wiping techniques to clean surfaces after handling the powder.
Administration (in a research setting):
-
When administering this compound to animals, wear all recommended PPE.
-
Use care to prevent the generation of aerosols.
Spill Management:
-
A spill kit specifically for cytotoxic or hazardous drugs must be readily available.
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Absorb liquids with an appropriate absorbent material and decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by a surface-safe detergent and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All used PPE (gloves, gowns, shoe covers), disposable labware (e.g., pipette tips, tubes), and cleaning materials should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This compound Signaling Pathway
This compound functions by mimicking Smac/DIABLO, a natural antagonist of IAP proteins. By binding to IAPs, this compound relieves the IAP-mediated inhibition of caspases, thereby promoting apoptosis in cancer cells.
Caption: this compound Mechanism of Action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
